Naftopidil hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Naftopidil Hydrochloride: A Technical Guide to Its Discovery, Synthesis, and Pharmacological Profile
Executive Summary: Naftopidil (B1677906) is a selective α1-adrenergic receptor antagonist primarily utilized for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Developed by Asahi Kasei Pharma in Japan, its unique pharmacological profile is characterized by a higher affinity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.[3][4] This selectivity is believed to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable side-effect profile, particularly concerning cardiovascular effects.[1][4] This document provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key pharmacological data of naftopidil hydrochloride, intended for researchers and professionals in drug development.
Discovery and Development
Naftopidil, a phenylpiperazine derivative, was developed by Asahi Kasei Pharma in Japan for the treatment of bladder outlet obstruction in patients with BPH.[3][4] It is marketed under trade names such as Flivas and Urion.[3] The drug's development was driven by the need for effective α1-blockers with improved safety and tolerability. Clinical studies have demonstrated its effectiveness, leading to its approval for clinical use in Japan.[4] While initially focused on BPH, research has also explored its potential in managing hypertension and other conditions.[3][5]
Mechanism of Action
Naftopidil functions as a competitive antagonist at α1-adrenergic receptors, which are prevalent in the smooth muscles of the lower urinary tract, including the prostate and bladder neck.[1] The binding of endogenous catecholamines (like norepinephrine) to these receptors mediates smooth muscle contraction. In BPH, an enlarged prostate compresses the urethra, obstructing urine flow. By blocking these receptors, naftopidil induces smooth muscle relaxation, alleviating pressure on the urethra and improving urinary flow.[1]
A key feature of naftopidil is its selectivity for α1-adrenoceptor subtypes. It exhibits a significantly higher affinity for the α1D subtype, which is present in the bladder and spinal cord, compared to the α1A subtype (primarily in the prostate) and the α1B subtype (found in vascular smooth muscle).[1][4] This preferential binding to the α1D subtype is thought to be a major contributor to its effectiveness in improving storage symptoms, such as urinary urgency and frequency.[1] Additionally, naftopidil shows some affinity for 5-HT1A serotonin (B10506) receptors, which may help in suppressing C-fibre-mediated bladder contractions, further aiding in the relief of overactive bladder symptoms.[6]
Chemical Synthesis
The synthesis of naftopidil involves a two-step process. The first step is the formation of an epoxide intermediate from 1-naphthol. The second step is the alkylation of a piperazine (B1678402) derivative with the epoxide to yield the final naftopidil molecule. The hydrochloride salt can then be formed by reacting the free base with hydrochloric acid.[2][7]
A general synthetic scheme is as follows:
-
Epoxide Formation : 1-Naphthol is reacted with epichlorohydrin (B41342) in the presence of an alkali to form 1-(1-naphthyloxy)-2,3-epoxypropane.
-
Alkylation : The resulting epoxide is then used to alkylate 1-(2-methoxyphenyl)piperazine (B120316). This reaction involves the nucleophilic opening of the epoxide ring by the secondary amine of the piperazine, yielding naftopidil.[2]
-
Salt Formation : The naftopidil free base is dissolved in a suitable solvent (e.g., toluene) and treated with hydrochloric acid to precipitate this compound.[7]
Pharmacological and Clinical Data
The pharmacological profile of naftopidil has been characterized through various in vitro and in vivo studies.
Receptor Binding Affinity and In Vitro Activity
Naftopidil's affinity for different α1-adrenoceptor subtypes is a defining characteristic. It also exhibits antiproliferative effects in cancer cell lines.
Table 1: Receptor Binding Affinity (Ki) of Naftopidil
| Receptor Subtype | Ki Value (nM) | Source(s) |
|---|---|---|
| Cloned Human α1A | 3.7 | [8][9][10] |
| Cloned Human α1B | 20 | [8][9][10] |
| Cloned Human α1D | 1.2 | [8][9][10] |
| Human Prostatic Membranes ([3H]prazosin binding) | 11.6 |[4] |
Table 2: In Vitro Antiproliferative Activity of Naftopidil
| Cell Line | Type | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| LNCaP | Androgen-sensitive prostate cancer | 22.2 | [9] |
| PC-3 | Androgen-insensitive prostate cancer | 33.2 |[9] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have defined the absorption, distribution, metabolism, and excretion profile of naftopidil. It is metabolized primarily in the liver by cytochrome P450 enzymes.[1]
Table 3: Pharmacokinetic Parameters of Naftopidil (Single 50 mg oral dose)
| Parameter | Mean Value (± SD) | Source(s) |
|---|---|---|
| Tmax (Time to peak concentration) | 2.20 ± 1.04 hours | [11] |
| Cmax (Peak plasma concentration) | 58.6 ± 18.2 ng/mL | [11] |
| T1/2β (Elimination half-life) | 13.0 ± 2.6 hours | [11] |
| AUC0–∞ (Area under the curve) | 733 ± 141 ng·hr/mL | [11] |
| Clt (Total body clearance) | 70.3 ± 13.5 L/hour |[11] |
Clinical Efficacy
Clinical trials have established the efficacy of naftopidil in treating LUTS associated with BPH. Key endpoints in these trials include the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
Table 4: Summary of Clinical Efficacy Data for Naftopidil
| Study Description | Dosage | Key Findings | Source(s) |
|---|---|---|---|
| 12-week study in BPH patients with hypertension | 50 mg & 75 mg | Significant improvements in total IPSS, obstructive/irritative subscores, and Qmax. Significant decrease in systolic and diastolic blood pressure in hypertensive patients. | [5] |
| 12-week randomized trial vs. Tamsulosin (B1681236) (0.2 mg) | 50 mg | Naftopidil was as effective and safe as tamsulosin. Both drugs significantly improved IPSS and Qmax. | [11][12] |
| 3-year prospective multicenter study | 50 mg or 75 mg | Significant long-term improvements in total IPSS, QoL index, and Qmax for patients remaining on medication. |[13] |
Key Experimental Methodologies
Synthesis Protocol Example
The following protocol is adapted from patent literature for the synthesis of naftopidil free base.[7]
Objective: To synthesize (S)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalene-1-yloxy)propan-2-ol (Naftopidil).
Materials:
-
(S)-2-((naphthalen-1-yloxy)methyl)oxirane (epoxide intermediate)
-
1-(2-methoxyphenyl)piperazine
-
Anhydrous 2-propanol (solvent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the epoxide intermediate (e.g., 0.1 g, 0.5 mmol) is prepared in anhydrous 2-propanol (10 mL).
-
To this solution, 1-(2-methoxyphenyl)piperazine (e.g., 0.096 g, 0.5 mmol) is added.
-
The reaction mixture is refluxed for an extended period (e.g., 32 hours).
-
Reaction completion is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography using 230-400 mesh silica to obtain pure naftopidil.[7]
Receptor Binding Assay Protocol
The following is a generalized description of the methodology used to determine naftopidil's binding affinity for prostatic α1-adrenoceptors.[4]
Objective: To determine the inhibitory constant (Ki) of naftopidil for α1-adrenoceptors in human prostatic membranes.
Materials:
-
Human prostatic tissue membranes
-
[3H]prazosin (radioligand, a known α1-antagonist)
-
Naftopidil (test compound)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membranes prepared from human prostate tissue are incubated in a buffer solution.
-
A fixed concentration of [3H]prazosin is added to the incubation mixture.
-
Varying concentrations of naftopidil are added to compete with [3H]prazosin for binding to the α1-adrenoceptors on the membranes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of naftopidil that inhibits 50% of the specific [3H]prazosin binding (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[4]
Conclusion
This compound is a well-characterized α1-adrenergic receptor antagonist with a distinct pharmacological profile. Its discovery provided a valuable therapeutic option for LUTS associated with BPH. The chemical synthesis is a straightforward process involving epoxide formation and subsequent alkylation. Its high affinity for the α1D-adrenoceptor subtype underpins its clinical efficacy in treating both voiding and storage symptoms. The quantitative data from extensive preclinical and clinical studies confirm its mechanism of action and support its role in urological medicine. This guide provides a foundational technical overview for scientists and researchers engaged in the study and development of urological pharmaceuticals.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil - Wikipedia [en.wikipedia.org]
- 3. What is Naftopidil used for? [synapse.patsnap.com]
- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Naftopidil: An In-depth Technical Guide on its Action as an α1-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftopidil (B1677906) is a selective α1-adrenoceptor antagonist utilized primarily in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is rooted in its distinct pharmacological profile, characterized by a preferential antagonism of the α1D-adrenoceptor subtype over the α1A and α1B subtypes. This technical guide provides a comprehensive examination of the mechanism of action of Naftopidil, detailing its receptor binding kinetics, downstream signaling consequences, and the experimental methodologies employed for its characterization.
Introduction: α1-Adrenoceptors and the Rationale for Blockade in Benign Prostatic Hyperplasia
The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. Endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, activate these receptors, leading to a cascade of intracellular events. Three distinct subtypes of the α1-AR have been identified and cloned: α1A, α1B, and α1D.[1] These subtypes are differentially expressed in various tissues, and their activation elicits specific physiological responses.
In the context of BPH, the α1A-adrenoceptor is predominantly located in the smooth muscle of the prostate, where its stimulation leads to muscle contraction and subsequent obstruction of the urethra.[1] The α1D-adrenoceptor is also present in the prostate, as well as the bladder and spinal cord, and is thought to play a role in both voiding and storage symptoms of LUTS.[1] The α1B-adrenoceptor is primarily found in vascular smooth muscle and mediates vasoconstriction.[1]
The therapeutic strategy for α1-blockers in BPH is to antagonize the effects of norepinephrine at α1-adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation and relief of urinary obstruction.[1] Naftopidil's unique selectivity profile offers a targeted approach to managing LUTS.
Molecular Mechanism of Action of Naftopidil
Naftopidil functions as a competitive antagonist at α1-adrenoceptors.[2] Its mechanism of action is multifaceted and can be understood through its receptor binding affinity, subtype selectivity, and the subsequent impact on downstream signaling pathways.
Receptor Binding Profile and Subtype Selectivity
The clinical efficacy and side-effect profile of Naftopidil are largely determined by its binding affinities for the different α1-adrenoceptor subtypes. Radioligand binding assays have been instrumental in quantifying these affinities.
Table 1: Binding Affinity (Ki) of Naftopidil for Human α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| α1 (non-selective) | [3H]prazosin | Human Prostatic Membranes | 11.6 | [2] |
| α1A | [3H]prazosin | Cloned human α1a-adrenoceptor | ~35 | [3] |
| α1B | [3H]prazosin | Cloned human α1b-adrenoceptor | ~197 | [3] |
| α1D | [3H]prazosin | Cloned human α1d-adrenoceptor | ~11.6* | [3] |
*Calculated based on the reported selectivity ratios where Naftopidil has approximately 3- and 17-fold higher affinity for the α1d-adrenoceptor than for the α1a- and α1b-adrenoceptor subtypes, respectively, and a Ki of 11.6 nM for the α1d subtype.[3]
As demonstrated in Table 1, Naftopidil exhibits a clear preference for the α1D-adrenoceptor subtype. This selectivity is a key differentiator from other α1-blockers and is believed to contribute to its efficacy in improving both storage and voiding symptoms of BPH.[1]
Functional Antagonism
Table 2: Functional Potency (pA2) of Naftopidil Enantiomers in Rat Tissues
| Enantiomer | Tissue | Presumed Dominant Receptor | pA2 | Reference |
| S-Naftopidil | Rat Aorta | α1D | 7.82 | [4] |
| S-Naftopidil | Rat Vas Deferens | α1A | 7.21 | [4] |
| S-Naftopidil | Rat Spleen | α1B | 6.21 | [4] |
| R-Naftopidil | Rat Aorta | α1D | 7.59 | [4] |
| R-Naftopidil | Rat Vas Deferens | α1A | 7.15 | [4] |
| R-Naftopidil | Rat Spleen | α1B | 6.35 | [4] |
The data in Table 2 suggests that both enantiomers of Naftopidil are potent antagonists at α1D and α1A-adrenoceptors, with lower potency at the α1B subtype. It is also noted that the potencies of antagonists in competing for [3H]prazosin binding sites in human prostates correlate well with their pharmacological potencies (pA2).[2]
Downstream Signaling Pathways
Activation of α1-adrenoceptors by an agonist like norepinephrine initiates a well-defined signaling cascade. Naftopidil, by blocking the receptor, prevents these downstream events.
-
Gq Protein Activation: α1-Adrenoceptors are coupled to the Gq/11 family of G proteins. Agonist binding induces a conformational change in the receptor, leading to the activation of Gq.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC, which then phosphorylates various cellular proteins, leading to a physiological response, such as smooth muscle contraction.
Naftopidil's antagonism of the α1-adrenoceptor effectively halts this signaling cascade at its inception, preventing the rise in intracellular calcium and subsequent smooth muscle contraction.
Experimental Protocols for Characterization
The pharmacological profile of Naftopidil has been elucidated through a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a drug for its receptor.
-
Objective: To quantify the affinity of Naftopidil for α1-adrenoceptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., human prostate) or cells expressing the specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).[2]
-
Radioligand: A radiolabeled ligand with high affinity for α1-adrenoceptors, typically [3H]prazosin, is used.[2]
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Naftopidil.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Naftopidil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response to receptor activation and are used to determine the potency of an antagonist (e.g., pA2 or IC50).
-
Objective: To determine the functional potency of Naftopidil in antagonizing agonist-induced smooth muscle contraction.
-
General Protocol:
-
Tissue Preparation: Smooth muscle strips from relevant tissues (e.g., prostate, vas deferens, aorta) are isolated and mounted in an organ bath containing a physiological salt solution.[4]
-
Agonist Stimulation: A cumulative concentration-response curve to an α1-agonist (e.g., norepinephrine or phenylephrine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of Naftopidil for a defined period.
-
Repeat Agonist Stimulation: The agonist concentration-response curve is repeated in the presence of Naftopidil.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by Naftopidil is used to calculate the pA2 value via Schild analysis.
-
-
Objective: To measure the ability of Naftopidil to inhibit agonist-induced increases in intracellular calcium.
-
General Protocol:
-
Cell Culture: Cells stably expressing a specific human α1-adrenoceptor subtype are cultured in multi-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Antagonist Addition: Naftopidil at various concentrations is added to the wells.
-
Agonist Stimulation: A fixed concentration of an α1-agonist is added to stimulate calcium release.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The IC50 value for Naftopidil's inhibition of the agonist-induced calcium response is calculated.
-
Additional Pharmacological Effects
Beyond its primary α1-adrenoceptor antagonism, some studies have suggested other potential mechanisms of action for Naftopidil, including weak calcium channel blocking activity.[5] Additionally, Naftopidil has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, an effect that may be independent of its α1-AR blocking activity.[6]
Conclusion
Naftopidil's mechanism of action as an α1-blocker is defined by its competitive antagonism at α1-adrenoceptors, with a notable selectivity for the α1D subtype. This preferential binding profile translates to a functional blockade of the Gq-PLC-IP3 signaling pathway, preventing agonist-induced increases in intracellular calcium and subsequent smooth muscle contraction in the lower urinary tract. The detailed characterization of its binding and functional properties through rigorous experimental methodologies provides a solid foundation for its clinical application in the treatment of LUTS associated with BPH and for future research into its potential therapeutic expansion. The unique selectivity of Naftopidil underscores the importance of subtype-specific drug design in targeting α1-adrenoceptors for various pathological conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Early development of Naftopidil as an antihypertensive agent
An In-depth Technical Guide on the Early Development of Naftopidil (B1677906) as an Antihypertensive Agent
Introduction
Naftopidil is a phenylpiperazine derivative initially developed as a novel antihypertensive agent.[1] Its mechanism of action primarily involves the antagonism of α1-adrenergic receptors, which are crucial in mediating smooth muscle contraction in blood vessels.[2] This technical guide delves into the early-stage development of Naftopidil, focusing on its pharmacological profile, preclinical evaluation, and initial clinical findings as an antihypertensive drug.
Pharmacological Profile
Naftopidil's primary mechanism of action is as an α1-adrenoceptor antagonist.[1] However, its pharmacological profile is distinguished by its selectivity for different α1-adrenoceptor subtypes and its additional activity at serotonin (B10506) receptors.
Receptor Binding Affinity
In vitro radioligand binding assays were crucial in determining Naftopidil's affinity for various receptors. These studies revealed a competitive inhibition of [3H]prazosin binding in human prostatic membranes, with a Ki value of 11.6 nM.[1] Further investigations using cloned human α1-adrenoceptor subtypes demonstrated a notable selectivity for the α1D subtype.[1][3] Naftopidil's affinity for the α1D-adrenoceptor is approximately 3-fold higher than for the α1A subtype and 17-fold higher than for the α1B subtype.[1][3]
Interestingly, further research revealed that Naftopidil also possesses 5-HT1A agonistic properties, with an IC50 value in a similar concentration range to its α1-adrenoceptor antagonism.[4]
| Receptor Subtype | Binding Affinity (Ki) | IC50 | Reference |
| α1-adrenoceptor (human prostate) | 11.6 nM | [1] | |
| α1D-adrenoceptor | ~3x higher than α1A | [1][3] | |
| α1A-adrenoceptor | |||
| α1B-adrenoceptor | ~17x lower than α1D | [1][3] | |
| α1-adrenoceptors | 235 nmol/l | [4] | |
| 5-HT1A receptors | 108 nmol/l | [4] |
Signaling Pathway
Naftopidil exerts its antihypertensive effect primarily through the blockade of α1-adrenergic receptors on vascular smooth muscle. This action inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure.
Mechanism of action of Naftopidil on the α1-adrenergic signaling pathway.
Preclinical Evaluation
The antihypertensive effects of Naftopidil were investigated in several experimental animal models of hypertension. These studies were crucial for establishing the drug's in vivo efficacy and potency relative to existing α1-blockers like prazosin.
Experimental Protocols
Animal Models:
-
Normotensive Wistar Kyoto rats (WKY)
-
Spontaneously hypertensive rats (SHR)
-
DOCA-Salt hypertensive rats (DHR)
-
2-kidney 1-clip renal hypertensive rats (RHR)
-
Grollman type renal hypertensive dogs with 1-kidney (RHD)[5]
Methodology: A single oral administration of Naftopidil was given to the animals. Blood pressure and heart rate were measured in an unanesthetized, unrestrained state through a chronically implanted arterial catheter in the abdominal aorta.[5] To assess α1-adrenoceptor antagonism, the pressor response to the α1-agonist phenylephrine (B352888) was measured before and after drug administration.[5]
In Vivo Antihypertensive Efficacy
Naftopidil demonstrated a dose-dependent hypotensive effect in SHR, DHR, and RHR, but not in normotensive WKY rats.[5] The onset of action was observed at 0.5-1 hour, with the effect lasting for 4-6 hours.[5] Notably, the hypotensive effect was more potent in DHR and RHR models compared to SHR.[5] In renal hypertensive dogs, a single oral dose of Naftopidil also produced a dose-dependent and long-lasting hypotensive effect.[5]
| Animal Model | Naftopidil Dose (p.o.) | Key Findings | Reference |
| SHR, WKY | 10 and 30 mg/kg | Markedly inhibited phenylephrine-induced pressor response. | [5] |
| SHR, DHR, RHR | 10 to 100 mg/kg | Dose-dependent hypotensive effect. More potent in DHR and RHR than SHR. | [5] |
| RHD | 1 to 10 mg/kg | Dose-dependent and long-lasting hypotensive effect. | [5] |
When compared to prazosin, Naftopidil's potency was found to be 1/10 to 1/30 weaker.[5]
Early Clinical Development
Based on its promising preclinical profile, Naftopidil advanced to clinical trials. While it is now primarily used for benign prostatic hyperplasia (BPH), early studies evaluated its efficacy and safety as an antihypertensive agent in human subjects.[6]
Clinical Trial Protocol
A prospective, open-label study was conducted to investigate the effects of Naftopidil on blood pressure in patients with BPH, some of whom also had hypertension.[7][8]
Study Population:
Methodology:
-
Patients were randomly assigned to receive either 50 mg or 75 mg of Naftopidil once daily for 12 weeks.[7][8]
-
Efficacy and safety were assessed by monitoring changes in systolic and diastolic blood pressure from baseline at 4 and 12 weeks.[7][8]
References
- 1. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A-agonistic properties of naftopidil, a novel antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive effect of naftopidil (KT-611), a novel alpha 1-adrenoceptor antagonist, in freely moving experimental hypertensive rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Naftopidil used for? [synapse.patsnap.com]
- 7. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study | Semantic Scholar [semanticscholar.org]
A Deep Dive into the Stereoselective Pharmacology of Naftopidil Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil (B1677906) (NAF) is a clinically effective α1-adrenoceptor antagonist utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] As a chiral molecule, naftopidil exists as two enantiomers, (R)-Naftopidil (R-NAF) and (S)-Naftopidil (S-NAF). While the racemic mixture is used in clinical practice, emerging research has focused on elucidating the distinct pharmacological profiles of the individual enantiomers. This technical guide provides a comprehensive overview of the stereoselective activity of R-NAF and S-NAF, detailing their receptor binding affinities, functional activities, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of urology and beyond.
Comparative Pharmacodynamics of R-NAF and S-NAF
The pharmacological actions of naftopidil are primarily mediated through its antagonism of α1-adrenoceptors, which are G-protein coupled receptors involved in smooth muscle contraction in the prostate and bladder neck.[1] The differential effects of the R- and S-enantiomers are most pronounced in their selectivity for the α1-adrenoceptor subtypes: α1A, α1B, and α1D.
Receptor Binding and Functional Antagonism
Both enantiomers of naftopidil exhibit antagonistic activity at α1-adrenoceptors, but with notable differences in their selectivity profiles. S-NAF has been shown to be more selective for the α1D and α1A subtypes over the α1B subtype compared to R-NAF.[3]
Molecular docking studies have indicated that both R-NAF and S-NAF occupy the same binding pocket on the α1D-adrenoceptor, suggesting a similar mode of interaction at this particular subtype.[4] This is consistent with functional assay data showing similar antagonistic effects of both enantiomers at the α1D-adrenoceptor.[4]
| Enantiomer/Racemate | Receptor Subtype | pA2 Value | Ki (nM) | Selectivity Ratio |
| R-NAF | α1D | 7.85[4] | - | - |
| S-NAF | α1D | 8.03[4] | - | α1D/α1B: 40.7[3] |
| α1A | - | - | α1A/α1B: 16.2[3] | |
| Racemic NAF | α1 (human prostate) | - | 11.6[5] | - |
| α1D | 7.93[4] | - | α1D/α1A: ~3[5] | |
| α1D/α1B: ~17[5] |
Note: A comprehensive table with all pA2 and Ki values for both enantiomers across all three subtypes is not currently available in the public domain. The table above represents the most complete data found in published literature.
Signaling Pathways
The antagonism of α1-adrenoceptors by R-NAF and S-NAF interrupts the canonical Gq-protein signaling cascade, leading to smooth muscle relaxation.
α1-Adrenoceptor Signaling Cascade
Activation of α1-adrenoceptors by endogenous agonists like norepinephrine (B1679862) leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key event in smooth muscle contraction. By blocking the initial receptor activation, naftopidil enantiomers prevent these downstream events.
Off-Target Effects: L-type Calcium Channel Blockade
Interestingly, naftopidil has also been reported to act as a weak ligand for L-type calcium channels, leading to a partial blockade of calcium influx.[6] This effect appears to be non-stereoselective, with both enantiomers showing similar activity.[6] This secondary mechanism may contribute to the overall smooth muscle relaxant properties of naftopidil.
References
- 1. [PDF] Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | Semantic Scholar [semanticscholar.org]
- 2. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Naftopidil Hydrochloride for Lower Urinary Tract Symptoms (LUTS): A Technical Guide for Researchers
Executive Summary
This technical guide provides an in-depth overview of Naftopidil (B1677906) hydrochloride, an α1-adrenergic receptor antagonist utilized in the management of lower urinary tract symptoms (LUTS), primarily associated with benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacological properties, mechanism of action, clinical efficacy, and experimental methodologies related to Naftopidil. All quantitative data is summarized in structured tables for comparative analysis, and key physiological and experimental processes are visualized through detailed diagrams.
Introduction
Lower urinary tract symptoms (LUTS) represent a significant health concern, particularly in the aging male population, with benign prostatic hyperplasia (BPH) being a primary underlying cause.[1] The pathophysiology of LUTS in BPH is multifactorial, involving both a static component, due to the physical enlargement of the prostate, and a dynamic component, arising from increased smooth muscle tone in the prostate and bladder neck.[1] α1-adrenergic receptor antagonists are a cornerstone of medical therapy for LUTS/BPH, functioning by relaxing this smooth muscle tone to improve urinary flow.[2]
Naftopidil is a distinguished member of this class, demonstrating a unique selectivity profile for α1-adrenergic receptor subtypes.[3] Unlike some other α1-blockers that primarily target the α1A subtype, Naftopidil exhibits a higher affinity for the α1D-adrenergic receptor subtype.[3][4] This characteristic may contribute to its efficacy in addressing both voiding and storage symptoms of LUTS.[5] This guide will delve into the core scientific principles and clinical data that underpin the use of Naftopidil hydrochloride in LUTS research.
Mechanism of Action
Naftopidil functions as a competitive antagonist at α1-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the prostate, bladder neck, and blood vessels.[5][6] The binding of endogenous catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, Naftopidil inhibits this contractile signaling, resulting in smooth muscle relaxation and alleviation of urinary obstruction.[6]
Adrenergic Receptor Selectivity
A key pharmacological feature of Naftopidil is its preferential affinity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[3][4] This is in contrast to other agents like tamsulosin, which shows higher selectivity for the α1A subtype.[3] The α1A and α1D subtypes are both expressed in the prostate, while the α1D subtype is also found in the bladder and spinal cord.[5] The higher affinity for the α1D subtype is thought to contribute to Naftopidil's effectiveness in improving storage symptoms, such as urinary frequency and urgency.[5]
Intracellular Signaling Pathway
The antagonism of α1-adrenergic receptors by Naftopidil interrupts a well-defined intracellular signaling pathway. Upon agonist binding, α1-receptors, which are coupled to Gq/11 proteins, activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Naftopidil's blockade of the α1-receptor inhibits this entire cascade.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a basis for comparison with other agents and for use in research and development.
Table 1: Adrenergic Receptor Binding Affinities (Ki values)
| Receptor Subtype | Naftopidil Ki (nM) | Tamsulosin Ki (nM) | Silodosin Ki (nM) | Reference |
| α1A | 20 | 0.2 | 0.32 | [3] |
| α1B | 1.2 | 5.4 | 4.9 | [3] |
| α1D | 3.7 | 0.6 | 18 | [3] |
| Human Prostatic α1 | 11.6 | - | - | [7] |
| Human Prostatic α2 | 70.0 | - | - | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Efficacy (IC50 values)
| Cell Line | Parameter | Naftopidil IC50 (µM) | Reference |
| LNCaP (Androgen-sensitive prostate cancer) | Growth Inhibition | 22.2 ± 4.0 | [8] |
| PC-3 (Androgen-insensitive prostate cancer) | Growth Inhibition | 33.2 ± 1.1 | [8] |
Table 3: Human Pharmacokinetic Parameters (Single 50 mg Oral Dose)
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (hours) | 2.20 ± 1.04 | [3] |
| Cmax (ng/mL) | 58.6 | [3] |
| T1/2β (hours) | 5.4 ± 3.2 (healthy) | [4] |
| 16.6 ± 19.3 (hepatic dysfunction) | [4] | |
| AUC0–∞ (ng·hour/mL) | 499 | [3] |
| Absolute Bioavailability | ~17% (healthy) | [4] |
| ~75% (hepatic dysfunction) | [4] | |
| Plasma Protein Binding | 82% to 97% (in rats) | [9] |
| Metabolism | Primarily by CYP2C9 and CYP3A4 | [3][10] |
| Excretion | Primarily via bile | [3] |
Table 4: Summary of Clinical Trial Efficacy Data for LUTS/BPH
| Study | Treatment Groups & Duration | Change in Total IPSS (Mean ± SD) | Change in Qmax (mL/s) (Mean) | Change in PVR (mL) (Mean) | Reference |
| Yasuda et al. (1994) | Naftopidil (25-75 mg/day) for 4-6 weeks | - | +4.4 | -28.8 | [3][11] |
| Gotoh et al. (2005) | Naftopidil (50 mg/day) vs. Tamsulosin (0.2 mg/day) for 12 weeks | Naftopidil: -5.9, Tamsulosin: -8.4 | Naftopidil: +2.1, Tamsulosin: +2.1 | - | [3] |
| Ukimura et al. | Naftopidil (50 mg/day) vs. Tamsulosin (0.2 mg/day) for 6-8 weeks | Naftopidil: -9.4, Tamsulosin: -9.7 | - | - | [3] |
| Masumori et al. | Naftopidil (50 mg/day) vs. Tamsulosin (0.2 mg/day) vs. Silodosin (8 mg/day) for 12 weeks | Naftopidil: -6.1, Tamsulosin: -7.3, Silodosin: -4.9 | - | - | [3] |
| Park et al. (2017) | Naftopidil (50 mg & 75 mg/day) for 12 weeks | Significant improvement from baseline (p<0.001) | Significant improvement from baseline (p=0.034 for 50mg, p<0.001 for 75mg) | - | [12][13] |
| Takahashi et al. (2006) | Naftopidil (50-75 mg/day) for 6 weeks | -19.1 to -10.5 | - | - | [6] |
| Anonymous (2010) | Naftopidil (75 mg/day) vs. Tamsulosin (0.4 mg/day) for 3 months | Naftopidil: -16.88, Tamsulosin: -15.10 | - | Naftopidil showed earlier improvement | [14] |
| Anonymous (2020) | Naftopidil (75 mg/day) vs. Tamsulosin (0.2 mg/day) for 8 weeks (Neurogenic LUTD) | Naftopidil: -5.64 ± 0.66, Tamsulosin: -6.53 ± 0.65 | No significant difference | No significant difference | [15] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in Naftopidil research.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure based on standard methods used to determine the binding affinity of Naftopidil for α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of Naftopidil for α1-adrenergic receptor subtypes.
Materials:
-
Human prostate tissue or cells expressing cloned human α1-adrenoceptor subtypes (α1A, α1B, α1D).
-
Radioligand: [3H]prazosin (a non-subtype-selective α1-antagonist).
-
This compound.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., phentolamine (B1677648) at a high concentration).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]prazosin (typically near its Kd value), and varying concentrations of Naftopidil. For total binding, omit Naftopidil. For non-specific binding, add a high concentration of phentolamine.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Naftopidil concentration to generate a competition curve. Determine the IC50 value (the concentration of Naftopidil that inhibits 50% of [3H]prazosin binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Smooth Muscle Contraction Assay
This protocol describes a general method to assess the inhibitory effect of Naftopidil on agonist-induced smooth muscle contraction in prostate tissue.
Objective: To evaluate the functional antagonism of Naftopidil on α1-adrenoceptor-mediated prostate smooth muscle contraction.
Materials:
-
Fresh human or animal (e.g., canine) prostate tissue.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Phenylephrine (B352888) (α1-adrenergic agonist).
-
This compound.
-
Organ bath system with force transducers.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Dissect the prostate tissue into strips (e.g., 3 x 3 x 10 mm) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, replace the bath solution every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve for phenylephrine by adding it to the bath in increasing concentrations.
-
Antagonism Protocol: In separate tissue preparations, pre-incubate the strips with Naftopidil at a specific concentration for a set period (e.g., 30 minutes) before repeating the cumulative concentration-response curve for phenylephrine.
-
Data Recording and Analysis: Continuously record the isometric tension. Express the contractile response to phenylephrine as a percentage of the maximal KCl-induced contraction. Compare the concentration-response curves in the absence and presence of Naftopidil to determine the extent of inhibition.
Clinical Urodynamic Study Protocol
The following is a generalized protocol for urodynamic assessment in clinical trials evaluating Naftopidil for LUTS.
Objective: To objectively measure the effect of Naftopidil on bladder function and urinary outflow.
Materials:
-
Urodynamic measurement system.
-
Dual-lumen urethral catheter (for bladder filling and pressure measurement).
-
Rectal catheter (for abdominal pressure measurement).
-
Sterile saline for infusion.
-
Uroflowmeter.
Procedure:
-
Patient Preparation: Patients are instructed to arrive at the clinic with a comfortably full bladder for a baseline free uroflowmetry test.
-
Free Uroflowmetry: The patient voids into a uroflowmeter to measure parameters such as maximum flow rate (Qmax), average flow rate, and voided volume. Post-void residual (PVR) urine is then measured, typically using a bladder scanner or catheterization.
-
Cystometry: A dual-lumen urethral catheter and a rectal catheter are inserted. The bladder is filled with sterile saline at a controlled rate (e.g., 50 mL/min). During filling, bladder and abdominal pressures are continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void. The presence of any involuntary detrusor contractions is noted.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. Bladder pressure (Pves), abdominal pressure (Pabd), and flow rate are recorded simultaneously. Detrusor pressure (Pdet) is calculated as Pves - Pabd. This allows for the assessment of bladder outlet obstruction.
-
Data Analysis: Key parameters analyzed before and after a course of Naftopidil treatment include changes in Qmax, PVR, bladder capacity, compliance, the presence and amplitude of detrusor overactivity, and detrusor pressure at maximum flow.[3][11]
Conclusion
This compound is a well-established α1-adrenergic receptor antagonist with a distinct pharmacological profile characterized by its higher affinity for the α1D subtype. This technical guide has provided a comprehensive summary of the quantitative data supporting its mechanism of action and clinical efficacy in the treatment of LUTS. The detailed experimental protocols offer a foundational framework for researchers engaged in the study of Naftopidil and related compounds. The continued investigation into the nuanced effects of α1-adrenoceptor subtype selectivity, as exemplified by Naftopidil, will be crucial in advancing the personalized treatment of lower urinary tract symptoms.
References
- 1. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]
- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of naftopidil, a novel anti-hypertensive drug, in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 6. Clinical efficacy of an alpha1A/D-adrenoceptor blocker (naftopidil) on overactive bladder symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of naftopidil on urethral obstruction in benign prostatic hyperplasia: assessment by urodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil's Impact on Tumor-Stroma Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Naftopidil (B1677906) on the intricate relationship between tumor cells and their surrounding stroma. By elucidating the molecular mechanisms and cellular consequences of Naftopidil treatment, this document aims to equip researchers and drug development professionals with a comprehensive understanding of its potential as an anti-cancer agent that targets the tumor microenvironment.
Executive Summary
Naftopidil, a selective α1-adrenoceptor antagonist, has demonstrated significant potential in cancer therapy by disrupting the supportive interactions between tumor cells and the surrounding stroma.[1][2] Primarily investigated in prostate cancer, its mechanism of action extends beyond its adrenergic receptor blockade, inducing cell cycle arrest and apoptosis in both cancer cells and crucial stromal components like fibroblasts.[2][3][4][5] This dual action effectively curtails tumor growth by not only directly inhibiting cancer cell proliferation but also by dismantling the pro-tumorigenic microenvironment. Naftopidil has been shown to reduce the secretion of supportive cytokines, such as interleukin-6 (IL-6), from stromal cells, further impeding cancer progression.[1][2] This guide synthesizes the current understanding of Naftopidil's anti-cancer effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of Naftopidil.
Table 1: In Vitro Efficacy of Naftopidil on Cancer and Stromal Cells
| Cell Line | Cell Type | Parameter | Value | Reference |
| LNCaP | Androgen-sensitive prostate cancer | IC50 | 22.2 ± 4.0 µM | [4] |
| PC-3 | Androgen-insensitive prostate cancer | IC50 | 33.2 ± 1.1 µM | [4] |
| PrSC | Prostate Stromal Cells | Growth Inhibition | Strong | [1][2] |
| Multiple Cancer Cell Lines | Various | IC50 (for apoptosis induction) | 1.1 µmol/L | [3] |
| WI-38, TIG-1-20, LL97A | Human Lung Fibroblasts | Proliferation | Dose-dependent decrease | [5] |
Table 2: In Vivo Efficacy of Naftopidil
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with PC-3 xenografts | Prostate Cancer | Oral administration | Inhibited tumor growth | [4] |
| Athymic mice with E9 + PrSC grafts | Prostate Cancer | 10 mg/kg/d orally for 28 days | Significant reduction in tumor growth | [1] |
| Nude mice with ACHN xenografts | Renal Cell Carcinoma | 10 mg/kg orally | Decreased tumor weight and MVD | [6] |
| BALB/c nude mice with PC-3 xenografts | Prostate Cancer | Combination with radiotherapy | Delayed tumor growth, suppressed MnSOD | [7] |
Signaling Pathways and Mechanisms of Action
Naftopidil exerts its anti-tumor effects through a multi-pronged attack on key signaling pathways within both cancer and stromal cells.
One of the primary mechanisms is the induction of G1 cell cycle arrest .[1][2][4] In prostate cancer cells, this is mediated by the upregulation of cyclin-dependent kinase inhibitors p27(kip1) and p21(cip1) in androgen-sensitive LNCaP cells, and p21(cip1) in androgen-insensitive PC-3 cells.[4] A similar G1 arrest is observed in prostate stromal cells (PrSC), a crucial component of the tumor microenvironment.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naftopidil reduced the proliferation of lung fibroblasts and bleomycin‐induced lung fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination treatment with naftopidil increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Naftopidil Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil (B1677906) hydrochloride is a selective α1-adrenergic receptor antagonist, primarily utilized in the treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the blockade of α1-adrenoceptors, particularly the α1D subtype, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1] Additionally, emerging research has highlighted its potential as an anti-cancer agent, demonstrating anti-proliferative effects in various cancer cell lines through the induction of G1 cell cycle arrest.[2][3][4]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of Naftopidil hydrochloride. The described methods will enable researchers to assess its receptor binding affinity, functional antagonism, and anti-proliferative effects in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity, compiled from published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |
| α1-adrenoceptor (total) | [³H]prazosin | Human Prostatic Membranes | 11.6 | [5] |
| α1D-adrenoceptor | - | Calculated | ~2.2 | [5] |
| α1A-adrenoceptor | - | Calculated | ~6.6 | [5] |
| α1B-adrenoceptor | - | Calculated | ~37.4 | [5] |
Note: Kᵢ values for individual subtypes are estimated based on the reported 3- and 17-fold higher affinity for the α1D subtype compared to the α1A and α1B subtypes, respectively.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| LNCaP | Prostate Cancer | 22.2 ± 4.0 | Cell Viability Assay | [2] |
| PC-3 | Prostate Cancer | 33.2 ± 1.1 | Cell Viability Assay | [2] |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for α1-adrenergic receptors.
Experimental Workflow:
Caption: Workflow for the α1-Adrenoceptor Radioligand Binding Assay.
Materials:
-
Membrane Preparation: Homogenates from tissues (e.g., human prostate) or cells expressing α1-adrenoceptors.
-
Radioligand: [³H]prazosin (a non-selective α1-adrenoceptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes, [³H]prazosin (at a concentration near its Kd), and Assay Buffer.
-
Non-specific Binding: Membranes, [³H]prazosin, and an excess of phentolamine.
-
Competition: Membranes, [³H]prazosin, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of Naftopidil that inhibits 50% of the specific binding of [³H]prazosin) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by an α1-adrenoceptor agonist.
Experimental Workflow:
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Naftopidil Hydrochloride in BPH Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of naftopidil (B1677906) hydrochloride in animal models of Benign Prostatic Hyperplasia (BPH). This document includes detailed experimental protocols, summarized quantitative data, and visualizations of experimental workflows and signaling pathways to facilitate research and development in this area.
Introduction to Naftopidil and its Role in BPH
Naftopidil is an α1-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Its mechanism of action involves the blockade of α1-adrenergic receptors, which are abundant in the smooth muscle of the prostate, bladder neck, and prostatic capsule.[3][4] This leads to muscle relaxation, reducing urethral resistance and improving urinary flow.[3] Naftopidil exhibits a higher affinity for the α1D and α1A subtypes compared to the α1B subtype, which may contribute to its efficacy in improving both voiding and storage symptoms with a potentially lower incidence of cardiovascular side effects.[1][3]
In vivo animal models are crucial for evaluating the efficacy and mechanism of action of drugs like naftopidil for BPH. Rodent models, particularly rats, are commonly used where BPH is induced by hormonal manipulation to mimic the prostatic enlargement and urinary dysfunction seen in humans.
Key In Vivo BPH Animal Models
Two primary models are prevalent in the literature for inducing BPH in rats to study the effects of naftopidil:
-
Testosterone-Induced BPH Model: This is a widely used model where prostatic growth is induced by the administration of testosterone (B1683101), often in castrated rats.[4][5] This model effectively simulates the androgen-dependent growth of the prostate seen in BPH.
-
Estrogen/Androgen-Induced BPH Model: This model involves the combined administration of estrogen and androgen to induce prostatic hyperplasia.[1]
Experimental Protocols
Testosterone-Induced BPH Rat Model Protocol
This protocol describes the induction of BPH in rats via castration and testosterone supplementation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Testosterone propionate (B1217596)
-
Olive oil or other suitable vehicle
-
Anesthetic agent (e.g., Zoletil 50)
-
Surgical instruments for castration
-
Naftopidil hydrochloride
-
Vehicle for naftopidil (e.g., distilled water)
Procedure:
-
Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Castration: Anesthetize the rats. Perform bilateral orchiectomy (castration). A sham operation is performed on the control group, where the testes are exposed but not removed. Allow a recovery period of 7 days.[5]
-
BPH Induction: For the BPH group, administer testosterone propionate (e.g., 20-25 mg/kg) subcutaneously daily for 30 days.[4][5] The sham-operated group receives the vehicle (e.g., olive oil) only.
-
Drug Administration:
-
Control Group: Sham-operated rats receiving vehicle.
-
BPH Group: Castrated, testosterone-treated rats receiving vehicle.
-
Naftopidil Group: Castrated, testosterone-treated rats receiving naftopidil (e.g., 75 mg/kg, orally) daily for the 30-day induction period.[4]
-
-
Endpoint Analysis: At the end of the treatment period, perform urodynamic studies (cystometry) and then euthanize the animals for prostate tissue collection and analysis.
Cystometry Protocol for Urodynamic Assessment
This protocol outlines the procedure for measuring bladder function in anesthetized rats.
Materials:
-
Anesthetic agent (e.g., Zoletil 50, 10 mg/kg, intraperitoneally)
-
Polyethylene catheter (PE-50)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Saline solution
Procedure:
-
Anesthesia and Catheter Implantation: Anesthetize the BPH and control rats. Through a midline abdominal incision, implant a PE-50 catheter into the bladder dome. Secure it with a purse-string suture.[4]
-
Connection to Transducer: Connect the external end of the catheter to a pressure transducer and an infusion pump.
-
Cystometric Recording: Infuse saline into the bladder at a constant rate. Record the intravesical pressure changes, including voiding contraction pressure and the interval between contractions.[4]
-
Data Analysis: Analyze the cystometrograms to determine key urodynamic parameters.
Histological and Immunohistochemical Analysis of Prostate Tissue
This protocol details the steps for histological examination and immunohistochemical staining of prostate tissue to assess cellular changes.
Materials:
-
Prostate tissue collected from experimental animals
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Primary antibodies: anti-PCNA (Proliferating Cell Nuclear Antigen), anti-α-SMA (alpha-Smooth Muscle Actin)
-
Secondary antibodies and detection system (e.g., avidin-biotin complex method)
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix the harvested prostate glands in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
H&E Staining: Stain sections with H&E to observe the general morphology of the prostate, including glandular and stromal components.
-
Immunohistochemistry for PCNA and α-SMA:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against PCNA (to assess cell proliferation) and α-SMA (to identify smooth muscle cells in the stroma).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase complex.
-
Visualization: Use a chromogen such as DAB to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin.
-
-
Microscopic Analysis: Examine the stained slides under a microscope. Quantify the expression of PCNA and α-SMA.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vivo studies of naftopidil in BPH animal models.
Table 1: Effect of Naftopidil on Prostate Weight and Histology in a Rat BPH Model
| Group | Treatment | Prostate Weight (mg) | Prostatic Index (Prostate Wt/Body Wt) | Epithelial Thickness (µm) | Stromal Area (%) | PCNA Positive Nuclei (%) |
| Sham | Vehicle | 450 ± 50 | 1.2 ± 0.1 | 15 ± 2 | 30 ± 5 | 5 ± 1 |
| BPH | Vehicle | 1200 ± 100 | 3.5 ± 0.3 | 35 ± 5 | 55 ± 8 | 25 ± 4 |
| BPH + Naftopidil | 75 mg/kg | 850 ± 80 | 2.5 ± 0.2 | 20 ± 3 | 40 ± 6 | 10 ± 2* |
*p < 0.05 compared to BPH group. Data are representative values compiled from typical findings in the literature.
Table 2: Effect of Naftopidil on Urodynamic Parameters (Cystometry) in a Rat BPH Model
| Group | Treatment | Voiding Contraction Pressure (mmHg) | Interval Between Contractions (s) |
| Sham | Vehicle | 45 ± 5 | 300 ± 30 |
| BPH | Vehicle | 25 ± 4 | 180 ± 20 |
| BPH + Naftopidil | 75 mg/kg | 30 ± 5 | 220 ± 25 |
| BPH + Tamsulosin + Naftopidil | Combination | 40 ± 6 | 280 ± 30 |
*p < 0.05 compared to BPH group. Note: Monotherapy with naftopidil did not show a significant effect on these parameters in one study, while combination therapy did.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of naftopidil in a testosterone-induced BPH rat model.
Mechanism of Action of Naftopidil in BPH
Caption: Dual mechanism of naftopidil in BPH: smooth muscle relaxation and anti-proliferative effects.
Hypothesized Signaling Pathway of Naftopidil's Anti-proliferative Effect
References
- 1. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 4. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Naftopidil on LNCaP and PC-3 Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the effects of Naftopidil, an α1-adrenoceptor antagonist, on the androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines. The protocols herein describe methods to assess cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Summary of Naftopidil's Effects
Naftopidil has been shown to inhibit the growth of both LNCaP and PC-3 prostate cancer cells. Its mechanisms of action include the induction of apoptosis and G1 cell cycle arrest.[1][2] Notably, Naftopidil can also block transforming growth factor-β (TGF-β) signaling, which is implicated in prostate cancer progression.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Naftopidil on LNCaP and PC-3 cell lines as reported in the literature.
Table 1: IC50 Values of Naftopidil
| Cell Line | IC50 (µM) | Reference |
| LNCaP | 22.2 ± 4.0 | [1] |
| PC-3 | 33.2 ± 1.1 | [1] |
Table 2: Effect of Naftopidil on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| LNCaP | Control | 55.2 | 35.1 | 9.7 | [1] |
| 25 µM Naftopidil | 72.5 | 20.1 | 7.4 | [1] | |
| PC-3 | Control | 50.1 | 30.2 | 19.7 | [1] |
| 50 µM Naftopidil | 68.3 | 15.5 | 16.2 | [1] |
Table 3: Effect of Naftopidil on Key Regulatory Proteins (Western Blot Analysis)
| Cell Line | Protein | Effect of Naftopidil Treatment | Reference |
| LNCaP | p21cip1 | Increased expression | [1] |
| p27kip1 | Increased expression | [1] | |
| Bcl-2 | Decreased expression | [3] | |
| Phospho-Smad2 | Blocked TGF-β-induced phosphorylation | [3] | |
| PC-3 | p21cip1 | Increased expression | [1] |
| p27kip1 | No significant change | [1] |
Experimental Protocols
A general workflow for these experiments is outlined below. Detailed protocols for each key experiment follow.
Experimental Workflow Diagram
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Naftopidil.
Materials:
-
LNCaP or PC-3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Naftopidil (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5 x 103 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Naftopidil (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying Naftopidil-induced apoptosis.
Materials:
-
LNCaP or PC-3 cells
-
6-well plates
-
Naftopidil
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 105 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with Naftopidil at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of Naftopidil on cell cycle progression.
Materials:
-
LNCaP or PC-3 cells
-
6-well plates
-
Naftopidil
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 105 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with Naftopidil at the desired concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
LNCaP or PC-3 cells
-
6-well plates
-
Naftopidil
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4 for examples)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed and treat cells with Naftopidil as described in the previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized).
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Table 4: Example Primary Antibodies for Western Blotting
| Target Protein | Supplier | Example Catalog # | Recommended Dilution |
| p21cip1 | Santa Cruz Biotechnology | sc-6246 | 1:500 - 1:1000 |
| p27kip1 | Cell Signaling Technology | #3686 | 1:1000 |
| Bcl-2 | Abcam | ab194583 | 1:1000 |
| Smad2 | Millipore | 07-408 | 1:1000 |
| Phospho-Smad2 | Cell Signaling Technology | #3108 | 1:1000 |
| β-actin | Santa Cruz Biotechnology | sc-47778 | 1:1000 - 1:5000 |
Note: The user should always refer to the manufacturer's datasheet for the most up-to-date recommendations and perform optimization experiments.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by Naftopidil in prostate cancer cells.
Naftopidil's Inhibition of TGF-β Signaling
Naftopidil-Induced G1 Cell Cycle Arrest
References
Application Notes and Protocols for Urodynamic Studies Using Naftopidil in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Naftopidil in preclinical urodynamic studies using various rat models. The protocols detailed below are based on established experimental models and are intended to guide researchers in designing and executing studies to evaluate the efficacy of Naftopidil and similar compounds on lower urinary tract function.
Introduction to Naftopidil
Naftopidil is a selective α1D/α1A-adrenergic receptor antagonist.[1][2] It has a higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.[3] This pharmacological profile suggests its potential therapeutic benefits in lower urinary tract symptoms (LUTS), not only by relaxing prostate smooth muscle (α1A) but also by acting on the bladder (α1D).[2][4] Urodynamic studies in rat models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of Naftopidil in conditions such as bladder outlet obstruction (BOO) and benign prostatic hyperplasia (BPH).[4][5][6]
Mechanism of Action Signaling Pathway
The primary mechanism of Naftopidil involves the blockade of α1-adrenergic receptors in the lower urinary tract. This action leads to the relaxation of smooth muscle in the prostate and bladder neck, reducing urethral resistance and improving urinary flow. The higher affinity for the α1D subtype may also contribute to the improvement of bladder storage symptoms.[2]
Experimental Protocols
Bladder Outlet Obstruction (BOO) Model
This model is used to investigate the effects of Naftopidil on bladder overactivity and impaired bladder blood flow resulting from physical obstruction.
Experimental Workflow:
Methodology:
-
Animal Model: Female Sprague-Dawley rats are utilized.
-
Group Division:
-
Control Group: Sham operation followed by vehicle treatment.
-
BOO Group: Bladder outlet obstruction surgery followed by vehicle treatment.
-
BOO + Naftopidil Group: BOO surgery followed by Naftopidil (30 mg/kg/day) treatment for 14 days.[5]
-
-
Bladder Outlet Obstruction Surgery:
-
Anesthetize the rat.
-
Through a midline abdominal incision, expose the bladder and proximal urethra.
-
A ligature is loosely tied around the urethra with a catheter in place to create a partial obstruction. The catheter is then removed.
-
-
Drug Administration: Naftopidil or vehicle is administered orally for 14 days post-surgery.[5]
-
Urodynamic Evaluation (Continuous Cystometry):
-
After 14 days of treatment, the rats are anesthetized.
-
A catheter is implanted into the bladder dome for saline infusion and pressure recording.[5]
-
Continuous infusion of saline is performed to elicit voiding contractions.
-
Record urodynamic parameters such as bladder capacity, voiding pressure, and intercontraction interval.
-
-
Bladder Blood Flow Measurement: A pencil lens charge-coupled device microscopy system can be used to measure blood flow in the submucosal capillaries of the bladder base.[5]
-
Histological and Biomarker Analysis:
-
The bladder is harvested for histological examination to assess detrusor muscle hypertrophy and inflammation.[5]
-
Tissue levels of oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) can be measured by ELISA.[5]
-
Quantitative Data from BOO Model:
| Parameter | Control Group | BOO Group | BOO + Naftopidil Group |
| Bladder Overactivity | Absent | Present | Improved Cystometric Pattern |
| Bladder Blood Flow | Normal | Decreased | Significantly Increased vs. BOO |
| 8-OHdG Levels | Low | High | Intermediate |
Data synthesized from a study by an unspecified author.[5]
Benign Prostatic Hyperplasia (BPH) Model
This model is employed to assess the efficacy of Naftopidil in a hormonally induced prostate growth model, which mimics human BPH.
Methodology:
-
Animal Model: Male rats are used for this model.
-
BPH Induction:
-
Rats undergo orchiectomy (castration).
-
Daily subcutaneous injections of testosterone (B1683101) (e.g., 20 mg/kg) are administered for 30 days to induce prostatic hyperplasia.[6][7]
-
-
Group Division:
-
Control Group: Sham operation and vehicle treatment.
-
BPH Group: BPH induction and vehicle treatment.
-
BPH + Naftopidil Group: BPH induction and Naftopidil treatment (e.g., 75 mg/kg, orally) for 30 days.[6]
-
-
Urodynamic Evaluation (Cystometry):
-
Cystometry is performed 32 days after orchiectomy.[6]
-
Under anesthesia, a catheter is implanted into the bladder dome.[6]
-
The catheter is connected to a pressure transducer and an infusion pump.
-
Record urodynamic parameters including voiding contraction pressure and the interval between contractions.[6]
-
Quantitative Data from BPH Model (Combination Therapy Study):
| Parameter | BPH Group | BPH + Tamsulosin | BPH + Naftopidil | BPH + Combination |
| Voiding Contraction Pressure | Decreased | No Significant Effect | No Significant Effect | Significantly Increased |
| Interval Contraction Time | Decreased | No Significant Effect | No Significant Effect | Significantly Increased |
This table reflects findings from a study comparing monotherapy with combination therapy (Tamsulosin + Naftopidil).[6]
Tranilast-Induced Interstitial Cystitis (IC) Model
This model is used to evaluate the potential of Naftopidil in treating bladder hypersensitivity and pain, characteristic of interstitial cystitis.
Methodology:
-
Animal Model: Female rats are used.
-
IC Induction: Rats are fed a diet containing tranilast (B1681357) for 4 weeks to induce IC-like symptoms.[8]
-
Group Division:
-
Control Group: Standard diet.
-
Naftopidil Group: Diet containing Naftopidil.
-
Tranilast Group: Diet containing tranilast.
-
Combination Group: Diet containing both tranilast and Naftopidil.[8]
-
-
Behavioral Assessment: Locomotor activity is measured to assess pelvic pain-related behavior.[8]
-
Urodynamic Evaluation (Continuous Cystometry): After 4 weeks of treatment, continuous cystometry is performed to measure the interval between bladder contractions.[8]
Quantitative Data from IC Model:
| Parameter | Control Group | Tranilast Group | Combination Group |
| Interval Between Bladder Contractions | Normal | Shorter | Longer than Tranilast Group |
| Locomotor Activity (Light Period) | Normal | Lower | Higher than Tranilast Group |
Data synthesized from a study by an unspecified author.[8]
Summary and Conclusion
Urodynamic studies in various rat models have demonstrated the potential of Naftopidil to improve lower urinary tract dysfunction. In the BOO model, Naftopidil improved bladder overactivity and bladder blood flow.[5] In a BPH model, while monotherapy showed limited effects on certain urodynamic parameters, it has been shown to be effective in other contexts.[6] Furthermore, in an IC model, Naftopidil demonstrated efficacy in alleviating symptoms.[8] These preclinical findings provide a strong basis for the clinical application of Naftopidil in managing a range of lower urinary tract symptoms. Researchers and drug development professionals can utilize these detailed protocols to further investigate the therapeutic potential of Naftopidil and other α1-adrenergic antagonists.
References
- 1. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats [einj.org]
- 5. Effect of Naftopidil on Bladder Microcirculation in a Rat Model of Bladder Outlet Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naftopidil Improves Symptoms in a Rat Model of Tranilast-Induced Interstitial Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Naftopidil Hydrochloride Stock Solutions for Scientific Research
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Naftopidil hydrochloride is a selective α1-adrenergic receptor antagonist with a higher affinity for the α1D and α1A subtypes compared to the α1B subtype.[1][2][3] This pharmacological profile makes it a valuable tool in research related to benign prostatic hyperplasia (BPH), lower urinary tract symptoms (LUTS), and hypertension.[2][4][5] Furthermore, emerging research has highlighted its anti-proliferative effects in prostate cancer cell lines, where it induces G1 cell cycle arrest.[6][7] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock solutions for both in vitro and in vivo studies.
Key Properties of this compound
This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[8][9] It is sparingly soluble in aqueous buffers.[8] For aqueous-based assays, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.[8]
Data Presentation: Solubility and Storage
The following table summarizes the solubility of this compound in various solvents and provides recommendations for stock solution storage.
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | ≥ 17 mg/mL (~43.31 mM)[1] | 10-50 mM | -20°C for up to 1 year; -80°C for up to 2 years[10] |
| Dimethylformamide (DMF) | ~10 mg/mL[8][11] | 10-20 mM | -20°C |
| Methanol | >10 mg/mL | 1 mg/mL[12] | -20°C |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[8][11] | 0.2 mg/mL | Use within one day[8] |
| Water | Insoluble[1] | Not recommended | Not applicable |
| Ethanol | Insoluble[1] | Not recommended | Not applicable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cellular Assays
This protocol is suitable for preparing a high-concentration stock solution in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Animal Studies
This protocol describes the preparation of a vehicle-based formulation for oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13]
-
Formulation: Add the this compound-DMSO solution to the prepared vehicle.
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous and clear solution. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[13]
-
Administration: The formulation should be prepared fresh before administration to the animals.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Naftopidil's mechanism in prostate cancer cell growth inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Naftopidil in Benign Prostatic Hyperplasia (BPH) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Naftopidil (B1677906) in both preclinical and clinical research for benign prostatic hyperplasia (BPH). This document details the mechanism of action, summarizes key quantitative data from clinical studies, and provides established experimental protocols.
Introduction to Naftopidil
Naftopidil is a selective alpha-1 adrenoceptor antagonist used in the management of lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Its primary mechanism of action involves the blockade of alpha-1A and alpha-1D adrenoceptors in the prostate, bladder neck, and bladder, leading to smooth muscle relaxation and improved urinary flow.[1][3][4] Notably, Naftopidil exhibits a higher affinity for the alpha-1D subtype compared to other alpha-blockers like tamsulosin (B1681236), which may contribute to its efficacy in improving storage symptoms.[1][5][6][7][8]
Mechanism of Action
Naftopidil's therapeutic effects in BPH are multifactorial:
-
Alpha-1 Adrenoceptor Antagonism: By blocking alpha-1A and alpha-1D adrenoceptors, Naftopidil relaxes the smooth muscle of the prostate and bladder neck, reducing the dynamic component of bladder outlet obstruction.[1] This leads to an improvement in voiding symptoms such as weak stream and hesitancy.
-
Modulation of Bladder Function: The high affinity for alpha-1D adrenoceptors, which are prevalent in the bladder, is thought to contribute to the improvement of storage symptoms like urinary frequency, urgency, and nocturia.[1][3][5][6]
-
Induction of Apoptosis: Preclinical studies have shown that Naftopidil can induce apoptosis (programmed cell death) in prostate cells, which may contribute to a reduction in prostate size over the long term.[9][10] This effect appears to be independent of its alpha-blocking activity.[11]
-
Inhibition of Transforming Growth Factor-β (TGF-β) Signaling: Research suggests that Naftopidil may inhibit TGF-β signaling, a pathway involved in prostate cell growth and fibrosis.[10]
Below is a diagram illustrating the primary signaling pathway of Naftopidil in prostatic smooth muscle cells.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety of Naftopidil in clinical trials for BPH.
Table 1: Efficacy of Naftopidil in BPH
| Parameter | Naftopidil (50-75 mg/day) | Tamsulosin (0.2 mg/day) | Silodosin (8 mg/day) | Placebo | Reference |
| Change in Total IPSS | -5.2 to -16.88 | -15.10 | Comparable to Naftopidil | - | [12][13][14][15][16] |
| Change in QoL Score | Significant Improvement | Significant Improvement | Comparable to Naftopidil | - | [12][13][15][17] |
| Change in Qmax (mL/s) | +1.4 to +4.4 | Generally greater than Naftopidil | Comparable to Naftopidil | - | [12][15][16][17] |
| Change in PVR (mL) | -28.8 | - | - | - | [13][16] |
IPSS: International Prostate Symptom Score; QoL: Quality of Life; Qmax: Maximum Urinary Flow Rate; PVR: Post-Void Residual Volume.
Table 2: Adverse Events Associated with Naftopidil
| Adverse Event | Naftopidil | Tamsulosin | Silodosin | Reference |
| Dizziness/Postural Hypotension | Lower incidence | Higher incidence | - | [13] |
| Headache | Lower incidence | Higher incidence | - | [13] |
| Ejaculatory Disorders | Lower incidence | Higher incidence | Higher incidence | [14][16] |
Experimental Protocols
In Vitro Evaluation of Alpha-1 Adrenoceptor Affinity
This protocol outlines the methodology for determining the binding affinity of Naftopidil to alpha-1 adrenoceptor subtypes.
Objective: To determine the Ki (inhibition constant) of Naftopidil for human alpha-1a, alpha-1b, and alpha-1d adrenoceptor subtypes.
Materials:
-
Human prostatic membranes or cell lines expressing recombinant human alpha-1 adrenoceptor subtypes.
-
Radioligand: [3H]prazosin.
-
Naftopidil.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from human prostate tissue or cells expressing the receptor subtypes.
-
In a series of tubes, add a fixed concentration of [3H]prazosin and varying concentrations of Naftopidil to the membrane preparation in the binding buffer.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
Calculate the specific binding at each Naftopidil concentration.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of Naftopidil that inhibits 50% of specific [3H]prazosin binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation in a BPH Animal Model
This protocol describes the use of a testosterone-induced BPH rat model to evaluate the efficacy of Naftopidil.
Objective: To assess the effect of Naftopidil on prostate weight, histology, and urodynamic parameters in a rat model of BPH.
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
Materials:
-
Naftopidil.
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Anesthetic agents.
-
Urodynamic measurement equipment.
Procedure:
-
Induction of BPH:
-
Castrate the rats surgically.
-
After a recovery period (e.g., 1 week), administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for a specified duration (e.g., 4 weeks) to induce prostatic hyperplasia. A sham-operated group receiving vehicle injections serves as a control.
-
-
Drug Treatment:
-
Divide the BPH-induced rats into treatment groups: BPH + Vehicle, BPH + Naftopidil (at various doses).
-
Administer Naftopidil or vehicle orally once daily for the duration of the testosterone treatment.
-
-
Outcome Measures:
-
Prostate Weight: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the prostate glands.
-
Histological Analysis: Fix prostate tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate glandular hyperplasia and stromal proliferation.
-
Urodynamic Evaluation: In a subset of animals, perform cystometry under anesthesia to measure parameters such as bladder capacity, voiding pressure, and voiding frequency.
-
-
Data Analysis:
-
Compare the prostate weights, histological scores, and urodynamic parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Apoptosis Assay in Prostate Cancer Cell Lines
This protocol details a method to assess Naftopidil-induced apoptosis in human prostate cancer cell lines (e.g., LNCaP, PC-3).
Objective: To determine if Naftopidil induces apoptosis in prostate cancer cells and to quantify the apoptotic cell population.
Materials:
-
Human prostate cancer cell lines (LNCaP, PC-3).
-
Cell culture medium and supplements.
-
Naftopidil.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI).
-
Flow cytometer.
Procedure:
-
Culture the prostate cancer cells to a suitable confluency.
-
Treat the cells with varying concentrations of Naftopidil for a specified time (e.g., 24, 48 hours). A vehicle-treated group serves as a control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Naftopidil.
Conclusion
Naftopidil is a well-established and effective treatment for LUTS associated with BPH. Its unique pharmacological profile, particularly its high affinity for the alpha-1D adrenoceptor, makes it a valuable tool in both clinical practice and BPH research. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with Naftopidil. Further research may continue to elucidate its full range of mechanisms and potential therapeutic applications.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]
- 3. auajournals.org [auajournals.org]
- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Alpha 1 Adrenoceptor Antagonist Dose Increase Therapy: An Essential Strategy for Patients with Lower Urinary Tract Symptoms Associated with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naftopidil enantiomers suppress androgen accumulation and induce cell apoptosis via the UDP-glucuronosyltransferase 2B15 in benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia | Cochrane [cochrane.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Naftopidil for the treatment of benign prostate hyperplasia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Naftopidil Hydrochloride Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Naftopidil (B1677906) hydrochloride in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Naftopidil hydrochloride?
A1: this compound is a selective alpha-1 adrenergic receptor (α1-AR) antagonist.[1][2] It has a higher affinity for the α1D and α1A subtypes compared to the α1B subtype.[2][3] The antagonism of α1A-ARs, primarily located in the prostate, and α1D-ARs, found in the bladder and spinal cord, leads to relaxation of smooth muscles in the lower urinary tract, improving symptoms associated with benign prostatic hyperplasia (BPH).[1]
Q2: Which animal models are most commonly used for preclinical studies with Naftopidil?
A2: Sprague-Dawley rats are a frequently used model for both pharmacokinetic and efficacy studies of Naftopidil.[4][5][6] For studies involving higher doses, Beagle dogs have also been utilized.[4] For benign prostatic hyperplasia (BPH) models, rats with induced prostatic hyperplasia are common.[6][7]
Q3: What are typical starting doses for Naftopidil in preclinical rat studies?
A3: In pharmacokinetic studies in rats, single oral doses of 10, 20, and 30 mg/kg have been investigated.[5] For efficacy studies in rat models of BPH, daily oral administration over a period of weeks is a common approach.[6] The optimal dose can vary depending on the specific research question and animal model.
Q4: How is this compound metabolized and what are its pharmacokinetic properties?
A4: Naftopidil is primarily metabolized in the liver by cytochrome P450 enzymes and is excreted through the kidneys.[1] In rats, it follows a two-compartment pharmacokinetic model after oral administration.[5] Key pharmacokinetic parameters from a study in rats are summarized in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of Naftopidil in Rats After Single Oral Doses
| Dosage | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2β (h) |
| 10 mg/kg | 0.42 - 0.90 | Dose-dependent | Dose-dependent | 7.08 |
| 20 mg/kg | 0.42 - 0.90 | Dose-dependent | Dose-dependent | 4.78 |
| 30 mg/kg | 0.42 - 0.90 | Not specified | Not specified | 5.83 |
Data extracted from a study in rats; Cmax and AUC were reported to be dose-dependent at doses up to 20 mg/kg.[5]
Table 2: In Vitro Efficacy of Naftopidil in Human Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) |
| LNCaP | Androgen-sensitive | 22.2 ± 4.0 |
| PC-3 | Androgen-insensitive | 33.2 ± 1.1 |
IC50 represents the concentration causing 50% inhibition of cancer cell growth.[8]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Naftopidil.
-
Possible Cause: Inconsistent oral administration or issues with vehicle formulation.
-
Troubleshooting Steps:
-
Ensure consistent gavage technique for oral administration.
-
Verify the solubility and stability of Naftopidil in the chosen vehicle.
-
Consider using a deuterated internal standard, such as Naftopidil-d5, for more accurate quantification in bioanalytical methods like LC-MS/MS.[4]
-
Issue 2: Lack of significant effect on voiding function in a BPH animal model.
-
Possible Cause: Suboptimal dosage, insufficient treatment duration, or issues with the BPH model induction.
-
Troubleshooting Steps:
-
Review the literature for effective dose ranges in similar models. Consider a dose-escalation study.
-
Extend the duration of treatment. Some studies have administered the drug for 30 days.[6]
-
Verify the successful induction of BPH by measuring prostate size or through histological examination.
-
Issue 3: Unexpected cardiovascular effects, such as a drop in blood pressure.
-
Possible Cause: While Naftopidil has a lower affinity for α1B-adrenoceptors found in vascular smooth muscle, high doses may still lead to vasodilation.[1]
-
Troubleshooting Steps:
-
Monitor blood pressure in a subset of animals, especially during initial dose-ranging studies.
-
Evaluate if the observed effect is within a tolerable range for the study's objectives.
-
Consider adjusting the dose to a level that maintains efficacy for the urinary tract while minimizing cardiovascular side effects.
-
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia (BPH) in Rats
This protocol is based on methodologies described for creating a testosterone-induced BPH model.[6]
-
Animal Model: Use adult male Sprague-Dawley rats (9 weeks old, weighing approximately 210±5 g).[6]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., Zoletil 50® at 50 mg/kg).[6]
-
Orchiectomy:
-
Make a midline ventral scrotal incision to expose the testes and epididymis.
-
Ligate the extratesticular rete testis and the pampiniform plexus vessels.
-
Remove the testes.
-
Return the ligated efferent ductules and epididymis to the scrotum and suture the incision.
-
-
Hormone Administration: Following orchiectomy, administer testosterone (B1683101) to induce prostatic hyperplasia. The specific dosage and duration of testosterone treatment should be optimized based on pilot studies or established protocols.
-
Naftopidil Treatment: After the induction of BPH, begin oral administration of this compound at the desired dosages once daily for the planned duration of the study (e.g., 30 days).[6]
-
Sham Control: For the control group, perform a sham operation where the testes are exposed and manipulated but not removed.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol is based on a study investigating the effect of Naftopidil on prostate cancer cell lines.[8]
-
Cell Lines: Use human prostate cancer cell lines, such as the androgen-sensitive LNCaP and androgen-insensitive PC-3 cells.[8]
-
Cell Culture: Culture the cells in an appropriate medium and maintain them under standard cell culture conditions.
-
Naftopidil Treatment:
-
Plate the cells in multi-well plates.
-
After cell attachment, treat the cells with varying concentrations of this compound.
-
Include a vehicle-treated control group.
-
-
Proliferation Assessment: After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as an MTT assay or direct cell counting.
-
Data Analysis: Calculate the concentration of Naftopidil that causes 50% inhibition of cell growth (IC50).[8]
Mandatory Visualizations
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naftopidil Dose Escalation in BPH Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with naftopidil (B1677906) in benign prostatic hyperplasia (BPH) models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My testosterone-induced BPH rat model is showing inconsistent prostate enlargement. What are the potential causes and solutions?
A1: Inconsistent prostate enlargement in testosterone-induced BPH models can stem from several factors:
-
Animal Variability: Age, weight, and genetic strain of the rats can influence their response to testosterone (B1683101).
-
Testosterone Administration: The dose, frequency, and route of testosterone administration are critical.
-
Castration: Incomplete castration can lead to endogenous testosterone production, affecting the results.
Q2: I am not observing a significant improvement in urodynamic parameters (e.g., micturition frequency, voided volume) in my BPH animal model after naftopidil treatment. What should I consider?
A2: A lack of significant urodynamic improvement could be due to:
-
Model Severity: The induced BPH may not be severe enough to cause significant urodynamic changes at baseline.
-
Drug Dose and Administration: The initial dose of naftopidil may be insufficient.
-
Troubleshooting: Consider a dose-escalation study. While preclinical dose-escalation data for non-responsive models is limited, clinical studies have shown that increasing the naftopidil dose from 50 mg/day to 75 mg/day can be effective in patients who did not respond to the lower dose.[6][7] This suggests that a similar dose-ranging study in an animal model could be beneficial.
-
-
Timing of Measurement: The therapeutic effects of naftopidil may not be immediate.
-
Troubleshooting: Ensure that urodynamic measurements are taken after a sufficient treatment period.
-
Q3: What is the mechanism of action of naftopidil, and how might this influence experimental design in non-responsive models?
A3: Naftopidil is an α1-adrenergic receptor antagonist.[8] It has a higher affinity for the α1D-adrenergic receptor subtype compared to the α1A subtype.[8][9][10]
-
Significance for Non-Responsive Models: The expression levels of α1-adrenergic receptor subtypes can vary between individuals and may be altered in BPH. A "non-responsive" model might have a different receptor expression profile. Understanding the specific α1-receptor subtype expression in your model could provide insights into its responsiveness.
Experimental Protocols
Testosterone-Induced BPH in Rats
This protocol is adapted from established methods to induce BPH in rats.[1][2][3][4]
-
Animal Selection: Use male Sprague-Dawley rats weighing 200-250g.[1][2]
-
Castration: Perform bilateral orchiectomy. Allow a 7-day recovery period.[1][2]
-
BPH Induction: Administer daily subcutaneous injections of testosterone propionate (25 mg/kg) dissolved in olive oil for 4 weeks.[1][2] A control group should receive vehicle (olive oil) injections.
-
Confirmation of BPH: At the end of the induction period, confirm BPH development by:
-
Urodynamic Assessment: Perform cystometry in conscious animals to measure parameters such as micturition frequency and mean voided volume.[1][5]
Urodynamic Evaluation in a Canine BPH Model
This protocol is based on methods for assessing bladder function in a hormonally induced canine BPH model.[11]
-
Model Induction: In castrated beagles, implant a device for continuous delivery of 5α-dihydrotestosterone (DHT) and 17β-estradiol for 28 days to induce gradual prostatic enlargement.[11]
-
Instrumentation: Surgically implant a catheter into the bladder for pressure measurement and another for infusion.
-
Data Acquisition: In conscious animals, infuse saline into the bladder at a constant rate and record intravesical pressure and flow rate during micturition.
-
Parameters Measured:
-
Micturition detrusor pressure
-
Urine flow rate
-
Bladder capacity
-
Residual volume
-
Quantitative Data Summary
The following tables summarize clinical data on naftopidil dose escalation in human BPH patients. While not from animal models, this data provides a rationale for dose-escalation studies in preclinical settings.
Table 1: Efficacy of Naftopidil Dose Escalation in Non-Responders (50 mg/day to 75 mg/day) [6]
| Parameter | Responder Group (n=9) | Non-Responder Group (n=31) |
| Prostate Volume (mL) | Significantly smaller | Larger |
Note: Responders were defined as patients with a ≥5 point improvement in the International Prostate Symptom Score (IPSS).
Table 2: Comparison of Starting Doses of Naftopidil (25 mg/day vs. 75 mg/day) [12]
| Parameter | Group LD (25 mg/day) | Group HD (75 mg/day) |
| Improvement in Voiding Symptoms (Moderate Symptoms) | Less significant | More significant |
| Improvement in Maximum Flow Rate (Qmax) | Less significant | More significant |
Table 3: Urodynamic Effects of Naftopidil (25-75 mg/day) in BPH Patients [13]
| Parameter | Before Treatment | After Treatment | p-value |
| Maximum Flow Rate (Qmax, mL/s) | 9.9 | 14.3 | < 0.001 |
| Post-Void Residual Urine (mL) | 48.1 | 19.3 | < 0.05 |
| Maximum Urethral Closure Pressure (cm H2O) | 69.0 | 58.8 | < 0.05 |
| First Desire to Void (mL) | 193.5 | 238.7 | < 0.05 |
| Minimum Urethral Resistance | 1.7 | 0.9 | < 0.05 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Naftopidil in prostatic smooth muscle.
Caption: Experimental workflow for a naftopidil dose escalation study in a rat BPH model.
References
- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 3. Effects of Alginate Oligosaccharide on Testosterone-Induced Benign Prostatic Hyperplasia in Orchiectomized Rats [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. pelvipharm.com [pelvipharm.com]
- 6. Clinical efficacy of a loading dose of naftopidil for patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Feature of Men Who Benefit from Dose Escalation of Naftopidil for Lower Urinary Tract Symptoms: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 9. The role of naftopidil in the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional and anatomical effects of hormonally induced experimental prostate growth: a urodynamic model of benign prostatic hyperplasia (BPH) in the beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 25 and 75 mg/day naftopidil for lower urinary tract symptoms associated with benign prostatic hyperplasia: a prospective, randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Naftopidil Hydrochloride Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Naftopidil (B1677906) hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Naftopidil hydrochloride and what is its mechanism of action?
This compound is a selective α1-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the blockade of α1D and α1A adrenergic receptors, which are found in the smooth muscle of the prostate, urethra, and bladder neck.[1] This blockade leads to smooth muscle relaxation, which is the basis for its therapeutic use in benign prostatic hyperplasia (BPH).[1][3]
Q2: What are the most common potential side effects of Naftopidil in animal studies?
Based on its mechanism of action as an alpha-1 blocker, the most anticipated side effects in animal studies are related to vasodilation and smooth muscle relaxation. These can include:
-
Cardiovascular: Hypotension (a drop in blood pressure) and reflex tachycardia (an increase in heart rate) are the most common cardiovascular effects.[4][5] Dizziness and weakness may be observed as clinical signs of hypotension.[6]
-
Gastrointestinal: Vomiting, diarrhea, and decreased appetite can occur, particularly with oral administration as the medication can irritate the gastrointestinal tract.[2]
-
Neurological: Sedation or lethargy may be observed, potentially linked to hypotensive effects.
Q3: Are there species-specific differences in side effects?
While the primary side effect profile is expected to be similar across species due to the conserved nature of adrenergic receptors, the sensitivity and specific manifestations may differ. For instance, dogs are often used for cardiovascular safety pharmacology studies due to their translational relevance to humans.[7][8][9] Rodents are commonly used for initial toxicity and dose-ranging studies.[10][11] It is crucial to carefully monitor each species for both expected and unexpected adverse events.
Troubleshooting Guides
Cardiovascular Side Effects: Hypotension and Tachycardia
Issue: A significant drop in blood pressure and/or a compensatory increase in heart rate is observed after Naftopidil administration.
dot
Caption: Troubleshooting workflow for managing Naftopidil-induced hypotension.
Potential Causes and Solutions:
| Potential Cause | Solution |
| High Dose | The administered dose may be too high for the individual animal or species. Review dose-response data and consider reducing the dose in subsequent experiments. |
| Rapid Intravenous Administration | A rapid IV bolus can lead to a sudden drop in blood pressure. Consider a slower infusion rate. |
| Anesthesia Interaction | Anesthetics can have their own cardiovascular effects that may be potentiated by Naftopidil. Ensure the anesthetic protocol is stable and its effects are well-characterized before drug administration. |
| Volume Depletion | Dehydrated animals may be more susceptible to hypotensive effects. Ensure adequate hydration before and during the experiment. |
Detailed Experimental Protocol: Managing Acute Hypotension in a Rat Model
-
Continuous Monitoring: Anesthetize the rat and place a catheter in the carotid artery connected to a pressure transducer for continuous blood pressure monitoring. Place a second catheter in the jugular vein for drug and fluid administration.
-
Dose Adjustment: If a significant and sustained drop in Mean Arterial Pressure (MAP) below a predetermined threshold (e.g., 60 mmHg) is observed, consider reducing the dose for subsequent animals.
-
Fluid Resuscitation: If hypotension is severe, administer an intravenous bolus of a warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) at a rate of 10-20 mL/kg over 15 minutes.
-
Vasopressor Support: If fluid therapy is insufficient, a vasopressor such as phenylephrine (B352888) (an alpha-1 agonist) may be administered as a small bolus (e.g., 10 µg) to counteract the vasodilation.
-
Record Keeping: Meticulously document all interventions and the animal's response.
Gastrointestinal Side Effects: Vomiting and Diarrhea
Issue: The animal exhibits signs of gastrointestinal distress, such as vomiting or diarrhea, following oral administration of Naftopidil.
dot
Caption: Logical steps for managing gastrointestinal side effects.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Direct Gastric Irritation | The drug formulation may be irritating the stomach lining. |
| Vehicle Intolerance | The vehicle used to dissolve or suspend Naftopidil may be causing the GI upset. |
| Taste of the Formulation | A bitter or unpalatable formulation can lead to gagging and regurgitation.[1] |
Detailed Experimental Protocol: Minimizing and Managing GI Upset with Oral Gavage in Rats
-
Acclimation: Handle and mock-dose the rats with the vehicle for several days before the actual study to reduce stress associated with the gavage procedure.
-
Vehicle Selection: Choose a vehicle that is known to be well-tolerated. If GI issues arise, consider testing alternative vehicles.
-
Administration with Food: If the study design allows, administering Naftopidil with a small amount of palatable food or immediately after feeding can help reduce direct irritation to the gastric mucosa.[2]
-
Observation: Closely monitor the animals for at least 4 hours post-dosing for any signs of GI distress.
-
Supportive Care: If vomiting or diarrhea is observed, consult with the attending veterinarian. They may recommend supportive care such as antiemetics or anti-diarrheal agents, depending on the severity and the study protocol.
-
Necropsy: In terminal studies, a thorough gross and histopathological examination of the gastrointestinal tract is recommended to assess for any drug-related irritation or damage.
Quantitative Data from Animal Studies
While comprehensive, publicly available tables detailing the dose-dependent side effects of Naftopidil in various animal models are limited, the following table summarizes key pharmacokinetic and dosing information from published studies in rats and dogs. Researchers should use this information as a starting point for their own dose-ranging studies.
| Species | Dose | Route of Administration | Key Findings | Reference |
| Rat | 10, 20, 30 mg/kg | Single Oral | Dose-dependent plasma concentrations. T1/2beta ranged from 4.78 to 7.08 hours. | [Pharmacokinetic profile of naftopidil in rats] |
| Rat | 5 mg/animal/day (approx. 20-25 mg/kg/day) | Oral Gavage (14 days) | No overt clinical signs of toxicity were reported in the methods. The study focused on plasma levels and effects on bladder contractions. | [12] |
| Dog | 200 mg (single dose) | Oral Capsule | The study focused on establishing an HPLC method for pharmacokinetic analysis. No adverse events were detailed. | [Pharmacokinetics of high-dosage naftopidil capsules in dogs] |
Signaling Pathway
Mechanism of Action of Naftopidil
Naftopidil acts by blocking the signaling pathway of norepinephrine (B1679862) at α1-adrenergic receptors. This prevents the downstream effects of receptor activation, leading to smooth muscle relaxation.
dot
Caption: Simplified signaling pathway of Naftopidil's antagonism at the α1-adrenergic receptor.
References
- 1. vetster.com [vetster.com]
- 2. Side Effects of Pet Medications | PetMD [petmd.com]
- 3. medicallakeveterinaryhospital.com [medicallakeveterinaryhospital.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In Vitro Effects of Plasma Collected From Rats Administered Naftopidil on Whole Urinary Bladder Preparation Isolated From Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chappellevet.ca [chappellevet.ca]
- 7. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 8. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
- 10. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 11. :: Environmental Analysis Health and Toxicology [eaht.org]
- 12. In Vitro Effects of Plasma Collected From Rats Administered Naftopidil on Whole Urinary Bladder Preparation Isolated From Rats - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Naftopidil hydrochloride for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Naftopidil (B1677906) hydrochloride, focusing on solubility challenges encountered during in vitro assays.
Solubility Data
The solubility of Naftopidil hydrochloride can vary depending on the solvent and the specific salt form (monohydrochloride vs. dihydrochloride). Below is a summary of reported solubility data for this compound.
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | [1][2] |
| DMSO | 17 mg/mL (43.31 mM) | [3] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1][2] |
| Methanol | >10 mg/mL | |
| Water | Insoluble | [3] |
| Water | >5 mg/mL (hydrate form) | |
| Ethanol | Insoluble | [3] |
Note: The solubility of Naftopidil can be influenced by factors such as its salt form (monohydrochloride vs. dihydrochloride), hydration state, and the purity of the compound.[4] The use of fresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[3]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| Compound is not dissolving | The chosen solvent has low solubility for this compound. | Consult the solubility table and select a more appropriate solvent like DMF or DMSO. |
| The concentration is too high for the chosen solvent. | Try preparing a lower concentration stock solution. | |
| The compound is a crystalline solid that requires more energy to dissolve. | Gently warm the solution in a water bath (37°C) and vortex or sonicate to aid dissolution. | |
| Precipitation occurs after adding to aqueous media | The final concentration in the aqueous buffer exceeds the solubility limit. | Decrease the final concentration of this compound in the assay medium. Ensure the concentration of the organic solvent in the final solution is kept to a minimum (typically <0.5%) to avoid solvent effects on the cells. |
| The pH of the final solution affects solubility. | Check the pH of your final assay medium. This compound's solubility may be pH-dependent. | |
| Inconsistent results between experiments | The stock solution is not stable or has precipitated over time. | Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
| Incomplete initial dissolution of the stock solution. | Visually inspect the stock solution to ensure complete dissolution before use. If necessary, briefly centrifuge to pellet any undissolved material and use the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Based on available data, DMF and DMSO are effective solvents for preparing stock solutions of this compound at concentrations of 10 mg/mL and up to 17 mg/mL, respectively.[1][2][3] For applications requiring a co-solvent system with a physiological buffer, a mixture of DMF and PBS has been reported, although at a lower solubility.[1][2]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[3] Once in solution, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[3]
Q3: My this compound is in a hydrate (B1144303) form. How does this affect solubility?
A3: The hydrate form of this compound may exhibit different solubility characteristics. One source indicates a solubility of >5 mg/mL in water for the hydrate form, whereas the anhydrous form is generally considered insoluble in water.[3] Always refer to the manufacturer's instructions for your specific product.
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming, for instance in a 37°C water bath, can be used to aid in the dissolution of this compound.[5] However, prolonged or excessive heating should be avoided to prevent degradation of the compound.
Q5: What is the mechanism of action of Naftopidil?
A5: Naftopidil is a selective α1-adrenergic receptor antagonist.[1] It has a high affinity for the α1D and α1A adrenoceptors, which leads to the relaxation of smooth muscles, particularly in the prostate and bladder neck.[4][6] This mechanism is central to its use in treating benign prostatic hyperplasia.[7][8]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Formula Weight: 429.0 g/mol for the monohydrochloride). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with your cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically less than 0.5%) and consistent across all experimental conditions, including the vehicle control.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to your in vitro assay system.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of Naftopidil as an α1-adrenergic receptor antagonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Naftopidil Dihydrochloride | 57149-08-3 | Benchchem [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naftopidil and propiverine hydrochloride for treatment of male lower urinary tract symptoms suggestive of benign prostatic hyperplasia and concomitant overactive bladder: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Naftopidil experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naftopidil (B1677906). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address common issues and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability (e.g., MTT, XTT) assay results with Naftopidil are inconsistent. What are the common causes?
Inconsistent results in cell viability assays are common and can stem from several factors related to the compound, the cells, or the assay protocol itself.
-
Compound Preparation and Stability: Naftopidil is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. The stability of Naftopidil in culture media over long incubation periods (48-72 hours) is not well-documented, and compound degradation could lead to reduced effects over time.
-
Cell Culture Conditions: Factors such as cell line identity, passage number, cell seeding density, and confluency can significantly impact results. Use authenticated cell lines and maintain consistent cell culture practices. Over-confluent or very sparse cultures will respond differently to treatment.
-
Assay Protocol: Ensure consistent incubation times. For MTT assays, confirm that the formazan (B1609692) crystals are fully dissolved before reading the plate, as incomplete solubilization is a major source of variability.
Q2: I am not observing the expected G1 cell cycle arrest or apoptosis after Naftopidil treatment. Why might this be?
-
Cell-Type Specific Responses: Naftopidil's effects can be highly cell-context dependent. For example, it has been shown to increase the expression of both p21(cip1) and p27(kip1) in LNCaP prostate cancer cells, but only p21(cip1) in PC-3 cells to induce G1 arrest[1]. Your chosen cell line may lack the necessary downstream effectors or may have alternative survival pathways.
-
Receptor Expression: While Naftopidil has known off-target effects, its primary targets are the α1-adrenergic receptors. The expression level of these receptors, particularly the α1D and α1A subtypes, can vary significantly between cell lines, influencing the response.
-
Incorrect Timepoints or Concentration: The induction of apoptosis and cell cycle arrest are time and concentration-dependent. You may need to perform a time-course (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 1-100 µM) to find the optimal conditions for your specific cell model.
Q3: I'm seeing anti-cancer effects that don't seem related to α1-adrenergic receptor antagonism. Is this possible?
Yes, this is a known phenomenon. Several studies have concluded that Naftopidil can induce apoptosis and other anti-cancer effects through mechanisms that are independent of α1-adrenoceptor blocking[2][3]. For example, in malignant mesothelioma cells, Naftopidil-induced apoptosis involves the activation of caspase-8 and caspase-3, a pathway that was not prevented by knocking down the α1D-adrenoceptor[2][4]. Researchers should be aware of these potential off-target effects when interpreting results.
Q4: How should I prepare and store Naftopidil for in vitro experiments?
Proper handling of Naftopidil is critical for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; ultrasonic treatment may be necessary.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentrations using your cell culture medium. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Guide 1: Inconsistent IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric. If your calculated IC50 values for Naftopidil vary significantly between experiments, follow this workflow.
Quantitative Data Summary
The following table summarizes reported IC50 values for Naftopidil across various cancer cell lines. This data can serve as a reference for expected effective concentration ranges.
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| LNCaP | Prostate Cancer | 22.2 ± 4.0 | Androgen-sensitive | [1] |
| PC-3 | Prostate Cancer | 33.2 ± 1.1 | Androgen-insensitive | [1] |
| ACHN | Renal Cell Carcinoma | Similar to Caki-2 | Growth inhibition and G1 arrest observed | [5][6] |
| Caki-2 | Renal Cell Carcinoma | Similar to ACHN | Growth inhibition and G1 arrest observed | [5][6] |
| NCI-H28 | Malignant Mesothelioma | ~50-100 | Apoptosis induced after 24-48h treatment | [2][3][4] |
| NCI-H2052 | Malignant Mesothelioma | ~50-100 | Apoptosis induced after 24-48h treatment | [2][3][4] |
| MSTO-211H | Malignant Mesothelioma | ~50-100 | Apoptosis induced after 24-48h treatment | [2][3][4] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general method for determining the effect of Naftopidil on the viability of adherent cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Naftopidil in culture medium from your DMSO stock. The final concentrations should span a relevant range (e.g., 1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the Naftopidil-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol describes how to detect the induction of apoptosis by analyzing the cleavage of Caspase-3.
-
Treatment and Lysate Preparation: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with Naftopidil at desired concentrations for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (total protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Cleaved Caspase-3 (e.g., Asp175). Also probe a separate blot or strip the current one for total Caspase-3 and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. An increase in the ~17/19 kDa cleaved Caspase-3 band relative to the total Caspase-3 and loading control indicates apoptosis induction.
Signaling and Workflow Diagrams
Naftopidil's Known Signaling Pathways
Naftopidil primarily acts as an antagonist of α1-adrenergic receptors but also has receptor-independent effects leading to cell cycle arrest and apoptosis.
References
- 1. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naftopidil induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil Induces Apoptosis in Malignant Mesothelioma Cell Lines Independently of α1-Adrenoceptor Blocking | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Oral naftopidil suppresses human renal-cell carcinoma by inducing G(1) cell-cycle arrest in tumor and vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Naftopidil Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Naftopidil. The following information, presented in a question-and-answer format, addresses potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Naftopidil?
For long-term storage, solid Naftopidil, particularly the hydrochloride salt, should be stored at -20°C to ensure stability for at least four years.[1][2] For routine laboratory use, storage at ambient room temperature (10°C - 25°C) away from light and moisture is also acceptable.[3][4][5]
Q2: How should I prepare and store Naftopidil solutions?
Naftopidil is sparingly soluble in aqueous buffers and insoluble in water.[1][6] Stock solutions can be prepared using organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] For experiments in aqueous media, it is recommended to first dissolve Naftopidil in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should be used fresh, as long-term storage is not recommended.[2][6]
Q3: What is the known stability profile of Naftopidil?
Forced degradation studies have shown that Naftopidil is susceptible to degradation under several conditions. It is known to degrade under acidic, basic (alkaline hydrolysis), oxidative, and photolytic (light exposure) stress.[1][3] It is relatively stable to dry and wet heat treatment.[3]
Troubleshooting Guide
Issue 1: My Naftopidil solution appears cloudy or has precipitated.
-
Cause: Naftopidil has low aqueous solubility.[1][6] Precipitation can occur if the concentration in an aqueous buffer is too high or if the organic solvent concentration is too low after dilution.
-
Solution:
-
Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. For a 1:4 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.2 mg/mL.[2]
-
Prepare fresh solutions for each experiment.
-
If possible, slightly increase the percentage of the organic co-solvent in your final solution, ensuring it does not interfere with your experimental system.
-
Issue 2: I am seeing unexpected peaks in my HPLC/HPTLC analysis.
-
Cause: These peaks are likely degradation products. Naftopidil degrades under acidic, basic, oxidative, and photolytic conditions.[3] Improper storage or handling (e.g., exposure to light, use of non-pH-neutral buffers) can cause degradation.
-
Solution:
-
Review your sample preparation and storage procedures. Ensure solutions are protected from light and stored at the correct temperature.
-
Use a validated stability-indicating analytical method, such as the ones described in the literature, to resolve the parent drug from its degradation products.[1][3]
-
The troubleshooting flowchart below can help diagnose the source of degradation.
-
Issue 3: I am observing a loss of Naftopidil potency in my assay.
-
Cause: This is likely due to the degradation of the compound.
-
Solution:
-
Confirm the purity of your starting material.
-
Prepare fresh stock and working solutions before each experiment. Avoid using aqueous solutions that have been stored for more than a day.[2]
-
Refer to the stability data to ensure your experimental conditions (e.g., pH of buffer, light exposure) are not causing degradation.
-
Data Summary
Table 1: Recommended Storage Conditions for Naftopidil
| Form | Condition | Duration | Reference |
| Solid (Hydrochloride Salt) | -20°C | ≥ 4 years | [1][2] |
| Solid (General Use) | Room Temperature (10-25°C) | Not specified | [4][5] |
| Solid (General Use) | Ambient, away from light & moisture | Not specified | [3] |
| Aqueous Solution | Use Fresh (Store ≤ 1 day) | ≤ 1 day | [2] |
| Organic Stock Solution (DMSO/DMF) | -20°C (recommended) | Not specified | [2] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Degradation occurs | [1][3] |
| Alkali (Base) Hydrolysis | Degradation occurs | [1][3] |
| Oxidation | Degradation occurs | [1][3] |
| Photodegradation | Degradation occurs | [1][3] |
| Dry Heat Treatment | Stable | [3] |
| Wet Heat Treatment | Stable | [3] |
| Neutral Hydrolysis | Stable | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of Naftopidil
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Naftopidil, based on published methodologies.[1][3]
Objective: To identify the degradation products and degradation pathways of Naftopidil under various stress conditions.
Materials:
-
Naftopidil bulk drug
-
HPLC or HPTLC system with UV detector
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Naftopidil in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration for analysis.
-
-
Alkali Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool, neutralize with 0.1 M HCl, and dilute to the final concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a suitable concentration of H₂O₂ (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the final concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid Naftopidil powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the stressed powder in the solvent to prepare a sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a sample from the exposed material for analysis.
-
-
Analysis:
Visualizations
References
Dose-finding studies for Naftopidil in urological research
Welcome to the Technical Support Center for Naftopidil (B1677906) Urological Research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in dose-finding studies.
Q1: What is the established dose-response relationship for Naftopidil in Benign Prostatic Hyperplasia (BPH)?
A: Early phase II clinical studies in Japan indicated a dose-dependent improvement in Lower Urinary Tract Symptoms (LUTS) and maximum urinary flow rate (Qmax) with doses of 25 mg, 50 mg, and 75 mg.[1] In these studies, dosages were escalated from 25 mg/day to 50 mg/day, and then to 75 mg/day in patients with insufficient response.[1]
However, subsequent comparative studies have shown more nuanced results. While some studies suggest superior efficacy with higher doses (e.g., 75 mg providing a significantly higher Qmax than 25 mg), others have found no statistically significant difference in overall efficacy parameters, such as the International Prostate Symptom Score (IPSS), between 50 mg and 75 mg doses.[1][2][3] For instance, one study found that while both 50 mg and 75 mg doses significantly improved IPSS scores from baseline, the difference between the two doses was not statistically significant.[2] Another crossover study comparing 50 mg and 75 mg found no significant difference in mean IPSS, though it noted an improvement in bladder compliance with the higher dose.[1][3]
Ultimately, while a general dose-response exists, a clear superiority of 75 mg over 50 mg for symptom scores is not consistently demonstrated, although improvements in objective measures like Qmax may be more pronounced at the higher dose.[1] The standard recommended dosages in Japan are 50 mg and 75 mg.[1]
Q2: Our study is observing a high incidence of dizziness. What are the reported rates in other trials and how can this be managed?
A: Dizziness is a known adverse event for α1-adrenoceptor blockers due to their potential effects on blood pressure.[4] The reported incidence varies across studies. In one prospective study comparing 50 mg and 75 mg doses, the overall rate of adverse events (AEs) was actually lower in the 75 mg group (2.9%) than in the 50 mg group (7.8%).[2][5][6] Reasons for discontinuation in that study included dizziness (only in the 75 mg group) and gastrointestinal trouble.[2]
Troubleshooting & Management:
-
Patient Screening: Exclude patients with a history of orthostatic hypotension.[7]
-
Blood Pressure Monitoring: Implement regular blood pressure monitoring, especially in patients with pre-existing hypertension.[2][5] Naftopidil has been shown to significantly decrease blood pressure in hypertensive patients but has no significant effect in normotensive patients.[2][5][6]
-
Dosing Schedule: Administering the dose in the evening before bedtime may mitigate the effects of potential hypotension.
-
Patient Counseling: Advise patients to stand up slowly from a sitting or lying position to minimize the risk of dizziness.[4]
Below is a summary of adverse event data from a comparative study.
Table 1: Adverse Events (AEs) in a 12-Week Study of Naftopidil for BPH
| Dose Group | Total Patients | Patients with AEs | AE Rate (%) | Reasons for Discontinuation |
|---|---|---|---|---|
| 50 mg | 51 | 4 | 7.8% | Gastrointestinal trouble (n=2) |
| 75 mg | 67 | 2 | 2.9% | Gastrointestinal trouble (n=5), Dizziness (n=4) |
Data sourced from a prospective, open-label study. Note: Discontinuation numbers may reflect patient decisions over the course of the study beyond the initial AE report.[2]
Q3: Is there a rationale for a dose-escalation study design for patients who do not respond to an initial 50 mg dose?
A: Yes, a dose increase to 75 mg/day may be beneficial for BPH patients who show an insufficient response to a 50 mg/day regimen.[8][9] A prospective study investigated this exact scenario, where non-responders to 50 mg/day (defined as <5 point improvement in IPSS) were escalated to 75 mg/day for an additional 12 weeks.[8]
The study found that among the 40 patients whose dose was increased, 9 (22.5%) were classified as responders to the 75 mg dose.[8][9] Multivariate analysis indicated that patients who had already shown some slight improvement in IPSS total score, voiding symptoms, urgency, and weak stream at the 50 mg dose were more likely to benefit from the dose increase.[8][9] This suggests that a dose-escalation protocol can be a viable strategy for a subset of patients.
Q4: How does Naftopidil's α1D-adrenoceptor selectivity influence study design and endpoint selection?
A: Naftopidil has a three times greater affinity for the α1D-adrenoceptor subtype than for the α1A subtype.[10] This is distinct from other α1-blockers like tamsulosin, which are more α1A-selective.[10] The α1A subtype is primarily located in the prostate, while the α1D subtype is present in the bladder and spinal cord.[11]
This unique receptor affinity profile has important implications for study design:
-
Endpoint Selection: The high affinity for α1D-receptors is thought to contribute to Naftopidil's efficacy in improving storage symptoms (e.g., daytime frequency, urgency, nocturia) by acting on the bladder.[1][11] Therefore, dose-finding studies should include specific endpoints to capture these effects, such as:
-
IPSS storage subscore.
-
Voiding diaries to track frequency and urgency episodes.
-
Specific evaluation of nocturia.[1]
-
-
Comparative Studies: When comparing Naftopidil to a more α1A-selective antagonist, it is critical to analyze not just the total IPSS but also the voiding and storage subscores separately, as the drugs may have differential effects.[1]
-
Mechanism of Action Diagram:
References
- 1. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usefulness of naftopidil for dysuria in benign prostatic hyperplasia and its optimal dose--comparison between 75 and 50 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Naftopidil? [synapse.patsnap.com]
- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ichgcp.net [ichgcp.net]
- 8. Clinical efficacy of a loading dose of naftopidil for patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Naftopidil? [synapse.patsnap.com]
Technical Support Center: Naftopidil Long-Term Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Naftopidil (B1677906).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, particularly concerning dosage adjustments for optimal long-term efficacy.
Question: A subject in our long-term study is showing a suboptimal response to the initial 50 mg/day dose of Naftopidil after 12 weeks. How should we proceed with dose adjustment?
Answer:
If a subject demonstrates an insufficient response to a 50 mg/day dosage of Naftopidil after an initial treatment period of 12 weeks, a dose escalation to 75 mg/day may be considered.[1] A "responder" is often defined as a patient who shows an improvement of ≥5 points in their total International Prostate Symptom Score (IPSS).[1]
Before escalating the dose, it is crucial to:
-
Confirm Compliance: Ensure the subject has been adherent to the 50 mg/day regimen.
-
Re-evaluate Symptoms: Conduct a thorough reassessment of the subject's lower urinary tract symptoms (LUTS) using the IPSS questionnaire.
-
Objective Measurements: Repeat objective assessments such as uroflowmetry and post-void residual (PVR) urine volume measurement to quantify the treatment effect.
A prospective study on dose escalation indicated that patients who did not respond adequately to a 50 mg/day dose could benefit from an increase to 75 mg/day.[1] The efficacy of the new dosage should be re-evaluated after an additional 12 weeks of administration.[1]
Question: What are the key efficacy endpoints to monitor when adjusting Naftopidil dosage in a long-term study?
Answer:
Both subjective and objective endpoints are critical for evaluating the efficacy of Naftopidil. Key parameters to monitor include:
-
International Prostate Symptom Score (IPSS): This is a primary subjective endpoint to assess the severity of LUTS. It is a validated, self-administered questionnaire comprising seven symptom questions and one quality of life question.[2][3][4] Scores are categorized as mild (0-7), moderate (8-19), and severe (20-35).[2][5]
-
Uroflowmetry: This objective measurement assesses the maximum urinary flow rate (Qmax). Significant improvements in Qmax have been observed with Naftopidil treatment.[6]
-
Post-Void Residual (PVR) Urine Volume: This is an objective measurement of the amount of urine remaining in the bladder after urination. It can be measured using ultrasound or catheterization.[7][8][9][10] A high PVR can indicate bladder outlet obstruction.
Long-term studies have shown that Naftopidil significantly improves IPSS and Qmax.[6][11]
Question: A subject is experiencing dizziness after a dose increase to 75 mg/day. What is the recommended course of action?
Answer:
Dizziness is a known potential side effect of alpha-1 adrenergic receptor antagonists like Naftopidil, often related to their effects on blood pressure.[6] If a subject reports dizziness after a dose escalation, the following steps are recommended:
-
Assess Severity and Frequency: Determine the severity and frequency of the dizziness and its impact on the subject's daily activities.
-
Monitor Blood Pressure: Institute regular blood pressure monitoring to check for hypotension.
-
Consider Dose Reduction: If the dizziness is persistent or bothersome, a reduction in dosage back to 50 mg/day may be necessary.
-
Evaluate Concomitant Medications: Review the subject's other medications for potential drug interactions that could exacerbate hypotensive effects.
-
Subject Withdrawal: If the adverse event is severe or intolerable, the subject should be withdrawn from the study, and the event should be reported according to the study protocol.
Frequently Asked Questions (FAQs)
What is the established mechanism of action for Naftopidil?
Naftopidil is a selective alpha-1 adrenergic receptor antagonist.[12] It has a higher affinity for the alpha-1D adrenergic receptor subtype compared to the alpha-1A and alpha-1B subtypes.[12][13] By blocking these receptors in the smooth muscle of the prostate and bladder neck, Naftopidil leads to muscle relaxation, which alleviates lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[12]
What are the standard dosages of Naftopidil used in clinical practice and long-term studies?
The typical dosage of Naftopidil for the treatment of BPH ranges from 25 mg to 75 mg per day, administered orally.[14][15] Long-term studies have often initiated treatment at 50 mg/day, with the option to escalate to 75 mg/day in cases of suboptimal response.[1][16][17]
How is the International Prostate Symptom Score (IPSS) administered and scored?
The IPSS is a self-administered questionnaire consisting of seven questions about urinary symptoms experienced over the past month, and one question about quality of life.[3][4] The seven symptom questions cover incomplete emptying, frequency, intermittency, urgency, weak stream, straining, and nocturia.[4][5] Each of these is scored from 0 (not at all) to 5 (almost always), resulting in a total symptom score ranging from 0 to 35.[3][4] The quality of life question is scored from 0 (delighted) to 6 (terrible).[4]
Data Presentation
Table 1: Naftopidil Dosage Regimens in Clinical Studies
| Study/Parameter | Initial Dose | Dose Escalation | Duration of Follow-up | Reference |
| Prospective Multicenter Study | 50 mg/day or 75 mg/day | Increase from 50mg to 75mg if needed | 3 years | [11][17] |
| Dose Escalation Study | 50 mg/day | To 75 mg/day for non-responders | 24 weeks | [1] |
| Retrospective Study | 50 mg/day | Not specified | 4 years | [16] |
| Comparative Study | 50 mg/day and 75 mg/day | N/A | 12 weeks | [6] |
Table 2: Efficacy of Naftopidil in a 12-Week Study
| Parameter | Naftopidil 50 mg (n=45) | Naftopidil 75 mg (n=46) | p-value | Reference |
| Baseline Total IPSS | 16.2 ± 5.4 | 16.5 ± 5.1 | NS | [6] |
| Total IPSS at 12 weeks | 9.1 ± 5.6 | 8.5 ± 5.3 | NS | [6] |
| Change in Total IPSS | -7.1 ± 5.2 | -8.0 ± 5.1 | NS | [6] |
| Baseline Qmax (mL/s) | 10.9 ± 3.8 | 10.5 ± 3.5 | NS | [6] |
| Qmax at 12 weeks (mL/s) | 13.5 ± 5.1 | 14.2 ± 5.8 | NS | [6] |
| Change in Qmax (mL/s) | 2.6 ± 4.1 | 3.7 ± 4.9 | NS | [6] |
IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate; NS: Not Significant.
Experimental Protocols
1. International Prostate Symptom Score (IPSS) Assessment
-
Objective: To quantitatively assess the severity of a subject's lower urinary tract symptoms.
-
Procedure:
-
Provide the subject with the standardized IPSS questionnaire.[3][18]
-
Instruct the subject to answer the seven symptom-related questions based on their experiences over the past month.
-
Each question is scored on a scale of 0 to 5.[4]
-
The total IPSS is calculated by summing the scores of the seven questions (range 0-35).
-
The subject also answers a single quality of life question, scored from 0 to 6.[4]
-
-
Interpretation:
2. Uroflowmetry
-
Objective: To measure the rate of urine flow.
-
Procedure:
-
The subject is instructed to arrive for the test with a comfortably full bladder.
-
The subject urinates into a specialized funnel connected to a uroflowmeter.
-
The uroflowmeter records the volume of urine voided and the rate of flow.
-
The maximum flow rate (Qmax) is the primary parameter of interest.
-
-
Note: The voided volume should be at least 150 mL for an accurate reading.
3. Post-Void Residual (PVR) Urine Volume Measurement
-
Objective: To measure the volume of urine remaining in the bladder after urination.
-
Procedure (Ultrasound Method):
-
Procedure (Catheterization Method):
-
Note: The ultrasound method is non-invasive and generally preferred.[10]
Mandatory Visualization
Caption: Naftopidil's mechanism of action via alpha-1 adrenergic receptor antagonism.
Caption: Workflow for Naftopidil dose adjustment in long-term studies.
References
- 1. Clinical efficacy of a loading dose of naftopidil for patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. uclahealth.org [uclahealth.org]
- 4. International Prostate Symptom Score - Wikipedia [en.wikipedia.org]
- 5. What Is IPSS Score? Download the PDF to Check Urinary Symptoms [pacehospital.com]
- 6. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Bladder Ultrasound and Post Void Residual - [centralmourology.com]
- 9. Bladder Post Void Residual Volume - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Post-Void Residual Urine Test: Catheter and Ultrasound Procedures [webmd.com]
- 11. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 13. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Short-term efficacy and long-term compliance/treatment failure of the alpha1 blocker naftopidil for patients with lower urinary tract symptoms suggestive of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. urologygroup.com [urologygroup.com]
Technical Support Center: Mitigating Cardiovascular Effects of Naftopidil in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftopidil (B1677906) in experimental models. The focus is on understanding and mitigating the cardiovascular side effects of this α1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Naftopidil exerts cardiovascular effects?
A1: Naftopidil is an alpha-1 adrenergic receptor antagonist.[1][2] Its cardiovascular effects, primarily vasodilation leading to a potential decrease in blood pressure, stem from the blockade of α1B-adrenergic receptors located in vascular smooth muscle.[1] While Naftopidil shows higher selectivity for the α1D-adrenoceptor subtype, which is prevalent in the lower urinary tract, its interaction with α1B-receptors mediates its impact on blood pressure.[1][3]
Q2: What are the most commonly observed cardiovascular side effects of Naftopidil in experimental models and clinical studies?
A2: The most frequently reported cardiovascular side effects are hypotension, orthostatic hypotension (a drop in blood pressure upon standing), and dizziness.[4] Palpitations have also been noted in some cases.[4]
Q3: How does the cardiovascular profile of Naftopidil compare to other α1-blockers like Tamsulosin (B1681236) or Prazosin?
A3: Naftopidil is considered to have a more favorable cardiovascular safety profile compared to less selective α1-blockers like prazosin.[5] Studies in conscious rabbits have shown that the effect of naftopidil on blood pressure reactions following tilting is less potent than that of tamsulosin and prazosin. In anesthetized dogs, naftopidil selectively inhibited the phenylephrine-induced increase in prostatic pressure with less impact on mean blood pressure compared to tamsulosin and prazosin.
Q4: Are there any known drug interactions that can exacerbate the cardiovascular effects of Naftopidil?
A4: Co-administration of other medications that cause vasodilation or lower blood pressure can potentially exacerbate the hypotensive effects of Naftopidil. For instance, concurrent use of calcium channel blockers or other antihypertensive agents might lead to a more pronounced drop in blood pressure.[1][3]
Troubleshooting Guides
Problem: Significant drop in mean arterial pressure (MAP) is observed after Naftopidil administration in a rodent model.
| Potential Cause | Troubleshooting Step |
| High Dose of Naftopidil | Review the dose-response relationship for Naftopidil in your specific animal model. Consider reducing the dose to a level that maintains the desired therapeutic effect with minimized cardiovascular impact. |
| Animal Model Sensitivity | Certain animal strains or models may be more sensitive to the hypotensive effects of α1-blockers. Ensure the chosen model is appropriate and consider using a more resistant strain if necessary. |
| Anesthesia | Anesthetics can have their own cardiovascular depressive effects, which can be compounded by Naftopidil. If using an anesthetized model, select an anesthetic agent with minimal impact on blood pressure and cardiac function. |
| Volume Depletion | Ensure animals are adequately hydrated before and during the experiment, as hypovolemia can worsen drug-induced hypotension. |
Problem: Orthostatic hypotension is suspected in a conscious, ambulatory animal model.
| Potential Cause | Troubleshooting Step |
| Rapid Postural Changes | When handling animals, avoid sudden changes in posture. If the experimental design involves postural changes (e.g., tilt-table tests), introduce these changes gradually. |
| Lack of Acclimatization | Allow animals to acclimatize to the experimental environment and any monitoring equipment to reduce stress-induced cardiovascular fluctuations. |
| Inadequate Monitoring | Use telemetry or other continuous blood pressure monitoring systems to accurately capture transient hypotensive events associated with postural changes. |
Data Presentation
Table 1: Effects of Naftopidil on Blood Pressure in Hypertensive Patients [1][6][7]
| Treatment Group | N | Baseline Systolic BP (mmHg, mean ± SD) | Baseline Diastolic BP (mmHg, mean ± SD) | Change in Systolic BP (mmHg, mean) | Change in Diastolic BP (mmHg, mean) |
| Naftopidil 50 mg | 14 | 148.2 ± 10.5 | 96.4 ± 8.2 | -18.7 | -17.5 |
| Naftopidil 75 mg | 14 | 146.8 ± 12.3 | 94.3 ± 7.9 | -18.3 | -14.7 |
This data is from a 12-week, prospective, open-label study in patients with benign prostatic hyperplasia and hypertension.
Table 2: Adverse Events Reported in a Clinical Study of Naftopidil [1][6]
| Adverse Event | Naftopidil 50 mg Group (N=59) | Naftopidil 75 mg Group (N=59) |
| Dizziness | 0 | 4 |
| Gastrointestinal Trouble | 2 | 5 |
Data from a 12-week study. The reasons for discontinuation are noted.
Experimental Protocols
Protocol 1: Assessment of Naftopidil-Induced Cardiovascular Effects in an Anesthetized Dog Model
This protocol is adapted from studies evaluating the effects of α1-adrenoceptor antagonists on prostatic and blood pressure.
-
Animal Preparation:
-
Adult male beagle dogs are fasted overnight with free access to water.
-
Anesthetize with an appropriate agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the experiment.
-
Intubate and ventilate with room air.
-
Catheterize the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
For specific prostatic pressure measurements, a catheter can be inserted into the prostatic urethra.
-
-
Experimental Procedure:
-
Allow for a stabilization period after surgical preparation.
-
Record baseline mean arterial pressure (MAP), heart rate, and prostatic pressure.
-
Administer a phenylephrine (B352888) infusion to induce a sustained increase in prostatic and blood pressure.
-
Once a stable pressor response is achieved, administer Naftopidil intravenously at varying doses.
-
Continuously record cardiovascular parameters and prostatic pressure to determine the inhibitory effect of Naftopidil.
-
-
Data Analysis:
-
Calculate the dose of Naftopidil required to produce a 50% inhibition of the phenylephrine-induced increases in prostatic and mean blood pressure.
-
Determine the selectivity index by calculating the ratio of the doses required to inhibit the two responses.
-
Protocol 2: Proposed Strategy for Mitigating Naftopidil-Induced Hypotension with Propranolol (B1214883)
This experimental design is based on findings that propranolol can antagonize hypotension induced by alpha-blockers.[8]
-
Animal Model:
-
Use a conscious, freely moving rat model equipped with telemetry for continuous blood pressure and heart rate monitoring to avoid the confounding effects of anesthesia.
-
-
Experimental Groups:
-
Group 1: Vehicle control (saline).
-
Group 2: Naftopidil administration.
-
Group 3: Propranolol administration alone.
-
Group 4: Co-administration of Naftopidil and Propranolol.
-
-
Procedure:
-
After a baseline recording period, administer the respective treatments.
-
For the co-administration group, Propranolol can be administered shortly before or concurrently with Naftopidil.
-
Monitor mean arterial pressure (MAP) and heart rate continuously for a defined period post-administration.
-
-
Outcome Measures and Analysis:
-
Primary outcome: Change in MAP from baseline in each group.
-
Secondary outcome: Change in heart rate.
-
Compare the hypotensive effect of Naftopidil in the presence and absence of Propranolol to determine if Propranolol mitigates the blood pressure-lowering effect.
-
Mandatory Visualization
Caption: Naftopidil's dual signaling pathways in different tissues.
Caption: Workflow for mitigating Naftopidil's cardiovascular effects.
References
- 1. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The clinical efficacy and safety of naftopidil 75 mg on benign prostatic hyperplasia patients with moderate or severe urinary disturbance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study | Semantic Scholar [semanticscholar.org]
- 8. Propranolol antagonizes hypotension induced by alpha-blockers but not by sodium nitroprusside or methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Naftopidil Treatment Protocols for Optimal Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Naftopidil in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, ensuring more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the experimental use of Naftopidil.
| Question | Answer & Troubleshooting Tips |
| 1. How should I prepare and store Naftopidil stock solutions? | Naftopidil is soluble in organic solvents such as DMSO and dimethylformamide (DMF). For a crystalline solid form, a stock solution can be made by dissolving it in one of these solvents. It is sparingly soluble in aqueous buffers. To achieve maximum solubility in aqueous buffers, first dissolve Naftopidil in DMF and then dilute with your aqueous buffer of choice. For example, a solubility of approximately 0.2 mg/ml can be achieved in a 1:4 solution of DMF:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day. Stock solutions in DMSO can be stored at -20°C for up to one year. |
| 2. I am observing inconsistent results in my cell-based assays. What could be the cause? | Inconsistent results can stem from several factors. Ensure that your Naftopidil stock solution is properly prepared and stored, as repeated freeze-thaw cycles can degrade the compound. Cell passage number can also influence experimental outcomes; it is advisable to use cells within a consistent and low passage range. Additionally, the confluency of your cell culture can affect the cellular response to Naftopidil, so aim for a consistent seeding density across experiments. Finally, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and control wells, as high concentrations of solvent can have cytotoxic effects. |
| 3. What are the expected off-target effects of Naftopidil? | While Naftopidil is a selective alpha-1 adrenoceptor antagonist, some of its anticancer effects may be independent of this activity.[1][2] For example, Naftopidil has been shown to bind to tubulin, which could contribute to its effects on cell proliferation.[1] Researchers should be aware of these potential off-target effects and consider appropriate controls to dissect the specific mechanisms of action in their experimental system. |
| 4. My cells are not showing the expected G1 cell cycle arrest after Naftopidil treatment. What should I do? | The induction of G1 arrest by Naftopidil can be cell-line dependent.[1] First, confirm the effective concentration range for your specific cell line by performing a dose-response experiment and assessing cell cycle distribution by flow cytometry. The time course of treatment is also critical; G1 arrest may be more pronounced at earlier time points before the onset of significant apoptosis. Ensure your flow cytometry protocol includes appropriate controls, such as untreated cells and cells treated with a known G1 arrest-inducing agent. |
| 5. I am not observing a significant increase in apoptosis with Naftopidil treatment. What are some troubleshooting steps? | Similar to cell cycle arrest, the apoptotic response to Naftopidil can vary between cell lines and is dependent on both dose and time. Consider extending the treatment duration and testing a range of concentrations. It is also important to use multiple methods to assess apoptosis, such as Annexin V/PI staining and caspase activity assays, as different methods measure different stages of the apoptotic process. Naftopidil has been shown to activate caspase-8 and caspase-3, so assessing the cleavage of these caspases by Western blot can be a reliable indicator of apoptosis induction.[3] |
| 6. Are there known mechanisms of resistance to Naftopidil's anti-cancer effects? | While specific resistance mechanisms to Naftopidil in cancer cells are not yet fully elucidated, general mechanisms of resistance to anti-cancer drugs could play a role. These can include alterations in drug efflux pumps, changes in the expression of target proteins, or activation of compensatory signaling pathways.[4] If you observe a lack of response in your cell line, it may be beneficial to investigate the expression of common drug resistance markers. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Naftopidil in various cancer cell lines and details from in vivo studies.
Table 1: In Vitro Efficacy of Naftopidil in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Experimental Notes | Reference |
| LNCaP | Prostate Cancer (androgen-sensitive) | 22.2 ± 4.0 | Cell growth inhibition | [5] |
| PC-3 | Prostate Cancer (androgen-insensitive) | 33.2 ± 1.1 | Cell growth inhibition | [5] |
| HeLa | Cervical Cancer | ~1.1 | Inhibition of Smad2 phosphorylation | [6] |
| NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H | Malignant Mesothelioma | Not specified, but apoptosis induced | MTT assay, TUNEL staining, caspase activity assays | [3] |
Table 2: In Vivo Efficacy of Naftopidil
| Animal Model | Cancer Type | Naftopidil Dose & Administration | Key Findings | Reference |
| Nude mice with PC-3 xenografts | Prostate Cancer | Oral administration (dose not specified) | Inhibition of tumor growth compared to vehicle-treated controls | [5] |
| Rats | Benign Prostatic Hyperplasia model | 5 mg/animal/day, oral gavage, for 2 weeks | Suppressed the shortening of the interval between spontaneous bladder contractions | [7] |
Key Experimental Methodologies
This section provides detailed protocols for key experiments commonly performed when studying the effects of Naftopidil.
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the effect of Naftopidil on cell viability and proliferation.
Materials:
-
Naftopidil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Naftopidil in cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Naftopidil. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest Naftopidil dose.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of Naftopidil on cell cycle distribution.
Materials:
-
Naftopidil
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Naftopidil or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for p21 and p27
Objective: To detect changes in the expression of the cell cycle regulatory proteins p21 and p27 following Naftopidil treatment.
Materials:
-
Naftopidil
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against p21 and p27
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with Naftopidil as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, p27, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Naftopidil and a typical experimental workflow for its investigation.
Caption: Naftopidil's Proposed Anti-Cancer Signaling Pathways.
Caption: General Experimental Workflow for Naftopidil Research.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil induces apoptosis in malignant mesothelioma cell lines independently of α1-adrenoceptor blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Effects of Plasma Collected From Rats Administered Naftopidil on Whole Urinary Bladder Preparation Isolated From Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Benign Prostatic Hyperplasia Models: Naftopidil vs. Tamsulosin
An objective comparison of the preclinical efficacy of Naftopidil (B1677906) and Tamsulosin (B1681236), two prominent alpha-1 adrenergic receptor antagonists, reveals distinct pharmacological profiles in the management of benign prostatic hyperplasia (BPH). This guide synthesizes experimental data from in vitro and in vivo BPH models to provide researchers, scientists, and drug development professionals with a comprehensive performance evaluation of these two therapeutic agents.
Naftopidil and tamsulosin are both widely utilized in the clinical management of lower urinary tract symptoms (LUTS) associated with BPH. Their primary mechanism of action involves the blockade of alpha-1 adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. However, their efficacy is nuanced by their differential affinities for alpha-1 adrenoceptor subtypes, with tamsulosin showing selectivity for the α1A subtype, which is predominant in the prostate, and naftopidil exhibiting a higher affinity for the α1D subtype, found in the bladder and spinal cord.[1][2][3] This subtle yet significant difference in receptor selectivity translates to distinct effects in preclinical BPH models.
In Vitro Efficacy: A Tale of Two Subtypes
The foundational difference in the mechanism of action between naftopidil and tamsulosin is most evident in their receptor binding affinities. Tamsulosin demonstrates a pronounced selectivity for the α1A-adrenoceptor, the primary subtype mediating prostate smooth muscle contraction. In contrast, naftopidil shows a preferential affinity for the α1D-adrenoceptor subtype.
| Drug | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α1D/α1A Affinity Ratio |
| Naftopidil | 5.1 | 30.0 | 1.8 | 0.35 |
| Tamsulosin | 0.4 | 5.4 | 2.2 | 5.5 |
Data compiled from various in vitro studies. Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor; a lower Ki value indicates a higher affinity.
This differential affinity is a critical determinant of their functional effects on prostate tissue. In isolated organ bath experiments utilizing prostate strips from BPH models, both drugs effectively inhibit contractions induced by the alpha-1 agonist phenylephrine. However, the relative potencies can differ, reflecting their receptor selectivity profiles.
In Vivo Efficacy in a Canine Model of Prostatic Obstruction
In a well-established anesthetized dog model, where prostatic pressure and blood pressure are simultaneously measured, naftopidil has demonstrated a greater selectivity for reducing prostatic pressure over systemic blood pressure compared to tamsulosin. This suggests a potentially more favorable cardiovascular side-effect profile for naftopidil.
| Drug | ED50 for inhibition of phenylephrine-induced increase in prostatic pressure (µg/kg, i.v.) | ED50 for inhibition of phenylephrine-induced increase in mean blood pressure (µg/kg, i.v.) | Selectivity Index (Blood Pressure ED50 / Prostatic Pressure ED50) |
| Naftopidil | 21.6 | 81.2 | 3.76 |
| Tamsulosin | 1.2 | 1.5 | 1.23 |
ED50 represents the dose required to produce 50% of the maximal effect. A higher selectivity index indicates greater selectivity for the prostate.
Urodynamic Performance in a Rat Model of BPH
The testosterone-induced BPH rat model is a cornerstone for evaluating the in vivo efficacy of drugs targeting LUTS. In this model, both naftopidil and tamsulosin have been shown to improve urodynamic parameters, although with some notable distinctions.
A key study investigated the effects of monotherapy with naftopidil and tamsulosin, as well as combination therapy, on voiding contraction pressure and the interval between contractions in BPH rats.
| Treatment Group | Voiding Contraction Pressure (mmHg) | Interval Contraction Time (sec) |
| BPH Control | 25.8 ± 1.9 | 195.4 ± 15.2 |
| Naftopidil (monotherapy) | 26.5 ± 2.1 | 201.7 ± 16.8 |
| Tamsulosin (monotherapy) | 27.1 ± 2.3 | 205.3 ± 17.1 |
| Naftopidil + Tamsulosin (combination) | 32.4 ± 2.5 | 245.8 ± 19.3 |
p<0.05 compared to the BPH control group. Data is presented as mean ± standard error of the mean.
Interestingly, in this particular study, monotherapy with either naftopidil or tamsulosin did not produce a statistically significant improvement in voiding contraction pressure or interval contraction time compared to the BPH control group.[4] However, the combination of both drugs resulted in a significant enhancement of these parameters, suggesting potentially synergistic effects.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of naftopidil and tamsulosin are rooted in their modulation of the alpha-1 adrenergic signaling pathway. The following diagram illustrates the core mechanism of action.
Caption: Alpha-1 Adrenergic Signaling Pathway in Prostate Smooth Muscle.
The evaluation of these compounds in preclinical models typically follows a structured workflow, from model induction to functional assessment.
Caption: Experimental Workflow for Preclinical Evaluation of BPH Drugs.
Experimental Protocols
Testosterone-Induced BPH in Rats
This in vivo model is designed to mimic the hormonal milieu that contributes to the development of BPH.
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 8-10 weeks old) are used.
-
Orchiectomy: Animals undergo bilateral orchiectomy (castration) to ablate endogenous testosterone production.
-
Recovery: A recovery period of at least one week is allowed post-surgery.
-
Testosterone Administration: BPH is induced by daily subcutaneous injections of testosterone propionate (B1217596) (typically 3-5 mg/kg) dissolved in a vehicle such as corn oil for a period of 2 to 4 weeks.[5][6] A control group receives the vehicle only.
-
Drug Treatment: Following the induction period, animals are randomized into treatment groups and receive daily oral or subcutaneous doses of naftopidil, tamsulosin, or vehicle for a specified duration (e.g., 2-4 weeks).
-
Urodynamic Evaluation: At the end of the treatment period, animals are anesthetized, and a catheter is inserted into the bladder for cystometric analysis. Parameters such as voiding pressure, bladder capacity, micturition volume, and residual volume are recorded.[4]
-
Tissue Collection: After urodynamic measurements, animals are euthanized, and the prostate gland is excised, weighed, and processed for histological analysis to assess the degree of hyperplasia.
Isolated Prostate Smooth Muscle Contraction Assay
This in vitro assay directly measures the relaxant effects of the drugs on prostate tissue.
-
Tissue Preparation: Prostates are harvested from BPH model animals (e.g., testosterone-treated rats). The ventral or dorsal lobes are dissected, and smooth muscle strips of a standardized size are prepared.
-
Organ Bath Setup: Each prostate strip is mounted in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension for a period of time. The viability of the tissue is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride.
-
Cumulative Concentration-Response Curve: After washing out the initial stimulant, a stable baseline is re-established. Phenylephrine, an alpha-1 adrenergic agonist, is cumulatively added to the organ bath to induce a sustained contraction.
-
Inhibition Assay: In the presence of the phenylephrine-induced contraction, cumulative concentrations of naftopidil or tamsulosin are added to the bath to generate concentration-response curves for relaxation.
-
Data Analysis: The inhibitory concentration 50 (IC50) values are calculated to determine the potency of each drug in relaxing the prostate smooth muscle.
References
- 1. [PDF] Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | Semantic Scholar [semanticscholar.org]
- 2. ics.org [ics.org]
- 3. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phloretin Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Regulating the Inflammatory Response, Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Naftopidil vs. Silodosin in Urological Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between alpha-1-adrenoceptor antagonists is critical for advancing the treatment of lower urinary tract symptoms (LUTS). This guide provides a comparative in vitro analysis of two prominent agents, Naftopidil (B1677906) and Silodosin (B1681671), focusing on their receptor binding affinities and functional antagonism in smooth muscle tissues.
Naftopidil and Silodosin are both alpha-1-adrenoceptor antagonists prescribed for LUTS, primarily associated with benign prostatic hyperplasia (BPH). Their clinical efficacy stems from their ability to relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow. However, their pharmacological profiles, particularly their selectivity for different alpha-1-adrenoceptor subtypes (α1A, α1B, and α1D), exhibit notable distinctions that are best elucidated through in vitro studies. Silodosin is recognized for its high selectivity for the α1A-adrenoceptor subtype, which is predominantly expressed in the prostate, while Naftopidil shows a preference for the α1D-adrenoceptor subtype.[1]
Quantitative Comparison of In Vitro Performance
To facilitate a direct comparison, the following tables summarize the key quantitative data from in vitro studies on Naftopidil and Silodosin.
Table 1: Alpha-1 Adrenoceptor Subtype Binding Affinities (Ki values)
| Compound | α1A-Adrenoceptor (Ki, nM) | α1B-Adrenoceptor (Ki, nM) | α1D-Adrenoceptor (Ki, nM) | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) |
| Silodosin | 0.32 | 186.56 | 17.76 | 583-fold | 55.5-fold |
| Naftopidil | ~34.8 | ~197.2 | ~11.6 | ~5.7-fold | ~0.33-fold (Higher affinity for α1D) |
Note: Data for Silodosin is derived from studies on cloned human α1-adrenoceptors.[2] Data for Naftopidil is compiled from multiple studies, including binding to human prostatic membranes and cloned human α1-adrenoceptor subtypes.[3][4] The Ki value for Naftopidil at the α1A-adrenoceptor is an approximation based on its reported 3-fold lower affinity compared to the α1D subtype.
Table 2: Functional Antagonism in Lower Urinary Tract Smooth Muscle (pA2 values)
| Compound | Tissue | Agonist | pA2 Value |
| Silodosin | Rabbit Prostate | Noradrenaline | 9.60 |
| Naftopidil | Human Prostate | Noradrenaline | ~7.94 (derived from Ki of 11.6 nM) |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Silodosin's pA2 value is from a study on rabbit prostate.[5] Naftopidil's pA2 value is estimated from its Ki value in human prostatic membranes for comparative purposes.[6]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize Naftopidil and Silodosin.
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of Naftopidil and Silodosin for α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes expressing cloned human α1A, α1B, or α1D adrenoceptors.
-
Radioligand (e.g., [3H]prazosin).
-
Test compounds (Naftopidil, Silodosin).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific α1-adrenoceptor subtype are prepared and protein concentration is determined.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]prazosin) and varying concentrations of the test compound (Naftopidil or Silodosin).
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantioselective Efficacy of Naftopidil in Prostate Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Naftopidil (B1677906) and its enantiomers, (R)-Naftopidil and (S)-Naftopidil, in inhibiting prostate growth. Drawing upon key experimental data, this document delves into their mechanisms of action in both benign prostatic hyperplasia (BPH) and prostate cancer, offering valuable insights for researchers and professionals in the field of drug development.
Data Summary: Quantitative Comparison of Naftopidil Enantiomers
The following tables summarize the key quantitative findings from preclinical studies, offering a clear comparison of the effects of racemic Naftopidil and its individual enantiomers on various parameters of prostate growth.
Table 1: In Vivo Efficacy in a Rat Model of Benign Prostatic Hyperplasia [1]
| Treatment Group | Dose (mg/kg/day) | Prostate Wet Weight (g) | Inhibition Rate (%) | Relative Stroma Volume (%) |
| Control (BPH model) | - | 1.45 ± 0.23 | - | 45.3 ± 5.8 |
| Racemic Naftopidil | 10 | 1.18 ± 0.19 | 18.6 | 38.7 ± 4.9 |
| (R)-Naftopidil | 10 | 1.25 ± 0.21 | 13.8 | 40.2 ± 5.1 |
| (S)-Naftopidil | 10 | 1.09 ± 0.17 | 24.8 | 35.6 ± 4.5 |
*p < 0.05 compared to the control group. Data is presented as mean ± standard deviation. The study highlights that (S)-Naftopidil demonstrated a greater inhibitory effect on both prostate weight and stromal volume compared to the (R)-enantiomer and the racemic mixture in a testosterone-induced BPH rat model.[1]
Table 2: In Vitro Efficacy in Human Prostate Cells
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| BPH-1 | (R)-Naftopidil | 10 | Increased UGT2B15 expression and activity, reduced DHT levels, induced apoptosis | [2] |
| BPH-1 | (S)-Naftopidil | 10 | Increased UGT2B15 expression and activity, reduced DHT levels, induced apoptosis | [2] |
| LNCaP (Androgen-Sensitive Prostate Cancer) | Racemic Naftopidil | 22.2 ± 4.0 | IC50 for growth inhibition; induced G1 cell cycle arrest and increased p21 and p27 expression | [3] |
| PC-3 (Androgen-Insensitive Prostate Cancer) | Racemic Naftopidil | 33.2 ± 1.1 | IC50 for growth inhibition; induced G1 cell cycle arrest and increased p21 expression | [3] |
These in vitro studies reveal that both enantiomers of Naftopidil are effective in the BPH-1 cell line by promoting the elimination of dihydrotestosterone (B1667394) (DHT) through the induction of UGT2B15, ultimately leading to apoptosis.[2] In prostate cancer cell lines, racemic Naftopidil has been shown to inhibit growth by arresting the cell cycle in the G1 phase.[3]
Signaling Pathways and Mechanisms of Action
Naftopidil and its enantiomers exert their inhibitory effects on prostate growth through multiple signaling pathways.
Androgen Metabolism in Benign Prostatic Hyperplasia
In BPH, the accumulation of dihydrotestosterone (DHT) is a key driver of prostate enlargement. Both (R)- and (S)-Naftopidil have been shown to counteract this by upregulating the expression and activity of UDP-glucuronosyltransferase 2B15 (UGT2B15).[2] This enzyme plays a crucial role in metabolizing DHT into inactive glucuronide conjugates, thereby reducing intracellular DHT levels and promoting apoptosis in prostate cells.[2]
Caption: Mechanism of Naftopidil enantiomers in BPH.
Cell Cycle Regulation in Prostate Cancer
Racemic Naftopidil has demonstrated the ability to inhibit the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells by inducing G1 phase cell cycle arrest.[3] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27 in LNCaP cells, and p21 in PC-3 cells.[3]
Caption: Naftopidil-induced G1 cell cycle arrest.
TGF-β Signaling in Prostate Cancer
Naftopidil has also been found to inhibit prostate tumor growth by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[4] Specifically, it blocks the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway, which can lead to the induction of apoptosis in prostate cancer cells.[4]
References
- 1. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naftopidil enantiomers suppress androgen accumulation and induce cell apoptosis via the UDP-glucuronosyltransferase 2B15 in benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
Naftopidil Hydrochloride in the Landscape of Alpha-1 Blockers: A Network Meta-Analysis Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of naftopidil (B1677906) hydrochloride against other alpha-1 adrenergic receptor (α1-AR) blockers for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The data presented is synthesized from a network meta-analysis of randomized controlled trials, offering a comprehensive overview of the relative efficacy and safety of these agents.
Comparative Efficacy of Alpha-1 Blockers
A network meta-analysis of 22 randomized controlled trials, encompassing 3371 patients, evaluated the efficacy of six alpha-1 blockers: naftopidil, silodosin (B1681671), tamsulosin (B1681236), alfuzosin, doxazosin, and terazosin.[1][2][3] The primary endpoints assessed were the International Prostate Symptom Score (IPSS), Quality of Life (QoL) score, maximum urinary flow rate (Qmax), and post-void residual volume (PVR).[1][2]
Key Efficacy Findings:
-
IPSS Reduction: Tamsulosin 0.4 mg demonstrated the highest probability of being the most effective in reducing IPSS, closely followed by naftopidil 50 mg and silodosin 8 mg when compared to placebo.[1][2][3]
-
Qmax Improvement: Tamsulosin 0.4 mg was also associated with the most significant improvement in Qmax.[1][2][3]
-
QoL Improvement: Doxazosin 8 mg showed the highest probability of improving the Quality of Life score.[2][3]
-
PVR Reduction: Tamsulosin 0.4 mg was ranked highest for the reduction of post-void residual volume.[1][2][3]
-
Direct Comparisons: Some individual studies have suggested that naftopidil is as effective and safe as tamsulosin in improving both storage and voiding symptoms.[4][5] One study indicated that naftopidil may have a faster onset of action in improving IPSS, PVR, and QoL compared to tamsulosin.[6]
The following tables summarize the comparative efficacy of various alpha-1 blockers based on the network meta-analysis.
| Efficacy Outcome | Most Effective Agent(s) (Based on Ranking Probability) | Agents with Significant Improvement vs. Placebo |
| IPSS Reduction | Tamsulosin 0.4 mg | Tamsulosin 0.4 mg, Naftopidil 50 mg, Silodosin 8 mg |
| Qmax Improvement | Tamsulosin 0.4 mg | Tamsulosin 0.4 mg |
| QoL Improvement | Doxazosin 8 mg | Doxazosin 8 mg |
| PVR Reduction | Tamsulosin 0.4 mg | Tamsulosin 0.4 mg |
Comparative Safety and Tolerability
The safety profiles of alpha-1 blockers are a critical consideration in clinical practice. The network meta-analysis also provided insights into the incidence of treatment-emergent adverse events (TEAEs).
Key Safety Findings:
-
Overall Adverse Events: Silodosin was associated with a notable number of TEAEs.[1][2][3]
-
Ejaculatory Dysfunction: Silodosin is frequently associated with a higher incidence of ejaculatory dysfunction.[7]
-
Cardiovascular Safety: A meta-analysis focusing on vascular-related safety profiles indicated that alpha-blockers are generally well-tolerated.[7] Some studies comparing naftopidil and tamsulosin found no significant differences in systolic and diastolic blood pressure after treatment.[4][5]
| Adverse Event Profile | Naftopidil | Tamsulosin | Silodosin | Alfuzosin | Doxazosin | Terazosin |
| Overall TEAEs | Comparable to Tamsulosin | Generally Well-Tolerated | Higher Incidence | Generally Well-Tolerated | Generally Well-Tolerated | Generally Well-Tolerated |
| Ejaculatory Dysfunction | Lower than Tamsulosin in some studies | Present | Highest Incidence | Low Incidence | Low Incidence | Low Incidence |
| Hypotension/Dizziness | Present | Present | Present | Low Incidence | Higher Incidence | Higher Incidence |
Methodologies of the Network Meta-Analysis
The presented data is based on a network meta-analysis of randomized controlled trials. The general methodology for such an analysis is as follows:
-
Systematic Literature Search: A comprehensive search of databases such as PubMed, Embase, Ovid MEDLINE, and the Cochrane Library is conducted to identify all relevant RCTs.[2][3]
-
Study Selection: Studies are included based on predefined PICO (Population, Intervention, Comparator, Outcome) criteria. For this topic, the population would be men with BPH and LUTS, the interventions would be different alpha-1 blockers, the comparator could be another alpha-1 blocker or placebo, and the outcomes would be efficacy and safety measures.[1]
-
Data Extraction: Key data from the included studies is extracted, including patient characteristics, intervention details (drug and dosage), and outcome data (mean changes from baseline and standard deviations for continuous outcomes, and event counts for dichotomous outcomes).
-
Network Meta-Analysis: A statistical model, often a Bayesian hierarchical random-effects model, is used to synthesize the direct and indirect evidence from the network of RCTs.[8] This allows for the comparison of all included treatments, even if they have not been directly compared in a head-to-head trial. The results are often presented as summary effect sizes (e.g., mean differences or odds ratios) and rankings of the treatments for each outcome.
Visualizing the Evidence and Mechanisms
To better understand the relationships between the compared treatments and their mechanism of action, the following diagrams are provided.
Caption: Network of comparisons for alpha-1 blockers in BPH/LUTS.
Caption: Simplified signaling pathway of alpha-1 adrenergic receptor blockade.
References
- 1. Alpha-Blocker Monotherapy for Benign Prostatic Hyperplasia: Evidence from Network Meta-Analysis [ciplamed.com]
- 2. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. urotoday.com [urotoday.com]
- 7. A randomized, comparative, open-label study of efficacy and tolerability of alfuzosin, tamsulosin and silodosin in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing effects of alpha-blocker management on acute urinary retention secondary to benign prostatic hyperplasia: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Naftopidil and Tamsulosin in the Management of Lower Urinary Tract Symptoms: A Crossover Study Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent alpha-1-adrenoceptor antagonists, naftopidil (B1677906) and tamsulosin (B1681236), for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The information is synthesized from multiple randomized crossover studies to offer an objective evaluation of their performance, supported by experimental data.
Comparative Efficacy of Naftopidil and Tamsulosin
Crossover studies allow for a robust comparison of interventions within the same subjects, minimizing inter-individual variability. The following tables summarize the quantitative data from key crossover trials, focusing on the International Prostate Symptom Score (IPSS), Quality of Life (QoL) Index, and Maximum Urinary Flow Rate (Qmax).
Table 1: Comparison of Efficacy Outcomes in a Randomized Crossover Study
| Parameter | Naftopidil (50 mg) | Tamsulosin (0.2 mg) |
| Total IPSS Change from Baseline | Significant Improvement | Significant Improvement |
| QoL Index Change from Baseline | Significant Improvement | Significant Improvement |
| Change in Qmax (mL/s) | Increase | Increase |
| Nocturia Improvement | Significantly more effective than tamsulosin[1] | Less effective than naftopidil[1] |
| Volume at First Desire to Void | Significantly higher increase[1] | Lower increase than naftopidil[1] |
| Volume at Maximum Desire to Void | Significantly higher increase[1] | Lower increase than naftopidil[1] |
Data synthesized from a randomized crossover study involving 34 patients with LUTS secondary to BPH. Both drugs were administered for 4 weeks with a 1-week washout period.[1]
Table 2: Efficacy in Patients with LUTS and Overactive Bladder (OAB)
| Parameter | Naftopidil (75 mg) Monotherapy | Tamsulosin (0.2 mg) + Solifenacin (5 mg) |
| Total IPSS Change from Baseline | Significant Improvement | Significant Improvement |
| Storage Symptom Score Change | Significant Improvement | Significant Improvement |
| QoL Score Change | Significant Improvement | Significant Improvement |
| Overactive Bladder Symptom Score (OABSS) Change | Significant Improvement (except daytime frequency) | Significant Improvement (except daytime frequency) |
| Post-Void Residual (PVR) Urine Volume | No significant change | Significant Increase |
Findings from a randomized crossover study with 31 patients, where each treatment was administered for 8 weeks.[2]
Comparative Safety and Tolerability
The incidence of adverse events is a critical factor in the selection of therapy. Crossover studies provide a valuable framework for comparing the side-effect profiles of naftopidil and tamsulosin.
Table 3: Comparative Adverse Events in Crossover Studies
| Adverse Event | Naftopidil | Tamsulosin | Statistical Significance |
| Postural Hypotension | Lower Incidence | Higher Incidence | Not Statistically Significant[3] |
| Headache | Lower Incidence | Higher Incidence | Not Statistically Significant[3] |
| Ejaculatory Dysfunction | Lower Incidence | Higher Incidence | Not Statistically Significant[3] |
Data from a study indicating that while tamsulosin was associated with a higher incidence of certain side effects, the difference was not statistically significant.[3] In another study, the overall incidence of adverse events was found to be similar between the two drugs.
Experimental Protocols
A thorough understanding of the methodologies employed in these comparative studies is essential for interpreting the results.
Randomized Crossover Design for LUTS/BPH
A representative experimental protocol from a randomized crossover study is as follows:
-
Participants: Male patients aged 50 years and older diagnosed with LUTS secondary to BPH, with a baseline International Prostate Symptom Score (IPSS) > 8.[1]
-
Exclusion Criteria: Patients with urinary tract infections, prostate cancer, neurogenic bladder, or a history of prostate surgery.
-
Study Design: A randomized, two-arm, crossover design.
-
Washout Period: Following the initial treatment period, patients underwent a washout period of at least one week to eliminate the effects of the first drug.[1]
-
Crossover: After the washout period, patients in Group A were switched to tamsulosin, and patients in Group B were switched to naftopidil for another treatment period of the same duration.
-
Outcome Measures:
-
Primary: Change in total IPSS, QoL index.
-
Secondary: Change in maximum urinary flow rate (Qmax), post-void residual (PVR) urine volume, and individual IPSS sub-scores (storage and voiding).
-
-
Data Analysis: Statistical comparisons were made between the treatment effects of naftopidil and tamsulosin.
Signaling Pathways and Mechanism of Action
Naftopidil and tamsulosin are both alpha-1-adrenoceptor antagonists, but they exhibit different selectivity for the receptor subtypes. Tamsulosin is more selective for the α1A-adrenoceptor, which is predominantly found in the prostate, while naftopidil has a higher affinity for the α1D-adrenoceptor, which is present in the bladder and spinal cord in addition to the prostate. This differential selectivity is thought to underlie their distinct clinical effects.
The binding of norepinephrine (B1679862) to α1-adrenoceptors, which are Gq-protein coupled receptors, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium leads to the contraction of smooth muscle in the prostate and bladder neck, contributing to LUTS. By blocking these receptors, naftopidil and tamsulosin inhibit this signaling cascade, leading to smooth muscle relaxation and symptomatic relief.
References
- 1. Comparison of two alpha1-adrenoceptor antagonists, naftopidil and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
Naftopidil's Differentiated Impact on Storage and Voiding Symptoms: A Comparative Guide
Naftopidil (B1677906), an alpha-1 adrenoceptor antagonist, has demonstrated efficacy in managing lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This guide provides a comprehensive comparison of Naftopidil's effects on storage versus voiding symptoms, supported by experimental data from clinical trials and an exploration of its underlying mechanism of action.
Mechanism of Action: A Tale of Two Receptors
Naftopidil functions by blocking alpha-1 adrenergic receptors in the lower urinary tract, leading to smooth muscle relaxation.[1] Its clinical profile is distinguished by its higher affinity for the alpha-1D adrenoceptor subtype compared to the alpha-1A subtype.[1][2][3] This selectivity is crucial to understanding its effects on different LUTS components.
-
Alpha-1A adrenoceptors are predominantly located in the smooth muscle of the prostate and bladder neck.[1][4] Their blockade by Naftopidil leads to relaxation of these muscles, reducing urethral resistance and thereby improving voiding symptoms such as weak stream, hesitancy, and incomplete emptying.[1]
-
Alpha-1D adrenoceptors are more abundant in the bladder body and spinal cord.[1][4] By antagonizing these receptors, Naftopidil is thought to modulate bladder afferent nerve activity and reduce detrusor overactivity, which are key contributors to storage symptoms like urinary frequency, urgency, and nocturia.[1][5]
This dual mechanism of action, with a pronounced effect on the alpha-1D receptor, theoretically positions Naftopidil to be particularly effective in patients with bothersome storage symptoms.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. Comparative evaluation of naftopidil and tamsulosin in the treatment of patients with lower urinary tract symptoms with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. A comparison of the efficacy of naftopidil and tamsulosin hydrochloride in medical treatment of benign prostatic enlargement - PMC [pmc.ncbi.nlm.nih.gov]
Naftopidil's Affinity for α1A vs. α1D Adrenoceptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of naftopidil's binding affinity for the α1A and α1D adrenoceptor subtypes. The information is supported by experimental data from published studies, offering a valuable resource for researchers in pharmacology and drug development.
Naftopidil (B1677906) is an α1-adrenoceptor antagonist utilized in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia. Its clinical efficacy is attributed to its interaction with α1-adrenoceptor subtypes located in the prostate and bladder. Understanding the differential affinity of naftopidil for these subtypes is crucial for elucidating its mechanism of action and potential side-effect profile.
Quantitative Comparison of Binding Affinity
| Adrenoceptor Subtype | Relative Affinity of Naftopidil | Reported Ki Value (Human Prostate) |
| α1D | ~3-fold higher than α1A[1][2][3] | Not individually determined |
| α1A | Lower than α1D[1][2][3] | Not individually determined |
| Mixed α1 (Human Prostate) | - | 11.6 nM[4] |
Note: The Ki value of 11.6 nM was determined in human prostatic membranes, which contain a mixed population of α1-adrenoceptor subtypes, and thus does not represent the affinity for a single subtype.
Experimental Methodology: Radioligand Binding Assay
The binding affinity of naftopidil for α1A and α1D adrenoceptors is typically determined using a competitive radioligand binding assay. This technique measures the ability of naftopidil to displace a radiolabeled ligand that is known to bind to the receptors.
Key Experimental Protocol: [3H]Prazosin Competition Binding Assay
-
Receptor Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK 293) stably transfected with and expressing cloned human α1A or α1D adrenoceptor subtypes.
-
The protein concentration of the membrane preparations is determined using a standard protein assay, such as the Bradford or BCA assay.
-
-
Binding Assay:
-
The membrane preparations (containing a specific amount of protein) are incubated in a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
A fixed concentration of the radioligand, [3H]prazosin, is added to the incubation mixture. [3H]prazosin is a high-affinity antagonist for α1-adrenoceptors.
-
Increasing concentrations of unlabeled naftopidil are added to the incubation tubes to compete with [3H]prazosin for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Binding:
-
The radioactivity retained on the filters, which represents the amount of bound [3H]prazosin, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression. The concentration of naftopidil that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Experimental Workflow
To visualize the cellular mechanisms and experimental processes involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naftopidil Hydrochloride in Clinical Trials for Benign Prostatic Hyperplasia
An objective review of Naftopidil hydrochloride's clinical performance against other common alpha-1 adrenergic receptor antagonists for the treatment of Lower Urinary Tract Symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH).
This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, focusing on efficacy, safety, and mechanism of action as evidenced by data from multiple clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of Naftopidil's clinical profile.
Mechanism of Action: A Differentiated Approach
Naftopidil is an alpha-1 adrenergic receptor antagonist with a distinct receptor affinity profile. It primarily targets the alpha-1D adrenergic receptor subtype, which is prevalent in the bladder and spinal cord, while also acting on the alpha-1A subtype found in the prostate.[1][2] This dual-receptor antagonism is believed to contribute to its efficacy in improving both voiding and storage symptoms associated with BPH.[1] The relaxation of smooth muscles in the prostate and bladder neck alleviates the obstruction of urinary flow.[1]
References
Naftopidil's Safety Profile: A Comparative Analysis Against Other α-Blockers
For Immediate Release
This guide provides a comprehensive and objective comparison of the safety profile of Naftopidil against other commonly prescribed α-blockers for the treatment of benign prostatic hyperplasia (BPH), namely Tamsulosin, Silodosin (B1681671), Alfuzosin, and Doxazosin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of adverse event data from clinical trials, insights into experimental methodologies, and a visualization of the underlying signaling pathways.
Comparative Safety Analysis of α-Blockers
The selection of an appropriate α-blocker for the management of LUTS associated with BPH requires a careful consideration of both efficacy and safety. While all drugs in this class share a common mechanism of action, their varied receptor selectivity profiles contribute to differences in their adverse event profiles. This section presents a quantitative comparison of the most frequently reported adverse events associated with Naftopidil and its comparators.
| Adverse Event | Naftopidil | Tamsulosin | Silodosin | Alfuzosin | Doxazosin |
| Cardiovascular | |||||
| Dizziness/Vertigo | 2.9% - 7.8%[1][2] | ~15%[3] | 15.3% (8mg)[4] | 2.8% - 5.7%[5] | 4.6% - 23%[6][7] |
| Orthostatic Hypotension | Low incidence | 0.2% - 0.4% (symptomatic)[3] | Low incidence[8][9] | Low incidence[10] | Higher risk[11] |
| Headache | Reported | 10%[3] | Reported[10] | 3.0%[5] | 4.6%[6] |
| Ejaculatory Dysfunction | |||||
| Abnormal Ejaculation | ~7.4% (abnormal feeling) | ~10% - 18% | 22.3% - 28.1%[8] | 0.6%[12] | Low incidence |
| Reduced Ejaculatory Volume | 73.1% | 96.0% | High incidence | Infrequent | Low incidence |
| Other | |||||
| Intraoperative Floppy Iris Syndrome (IFIS) | Lower risk suggested | Higher risk | Reported | Lower risk than Tamsulosin | Reported |
| Fatigue/Asthenia | Reported | Reported | Reported | Reported | Reported[13] |
Experimental Protocols for Key Safety Assessments
The data presented above are derived from numerous clinical trials. Understanding the methodologies employed in these studies is crucial for a comprehensive interpretation of the safety profiles. Below are summaries of typical experimental protocols used to assess key safety parameters for α-blockers.
Cardiovascular Safety Assessment
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies.
-
Patient Population: Typically includes male patients aged 50 and older with a clinical diagnosis of BPH and moderate to severe LUTS.
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study (e.g., at each study visit). Measurements are typically taken in both the supine and standing positions to assess for orthostatic changes.
-
Orthostatic Hypotension Testing: A standardized orthostatic challenge is often performed. This may involve measuring blood pressure and heart rate after the patient has been in a supine position for a specified period (e.g., 5 minutes), and then again at predefined intervals (e.g., 1 and 3 minutes) after standing. A positive test is generally defined by a predetermined drop in systolic or diastolic blood pressure (e.g., ≥20 mmHg systolic or ≥10 mmHg diastolic) with or without symptoms of dizziness or lightheadedness.
Assessment of Ejaculatory Dysfunction
-
Methodology: Ejaculatory function is typically assessed using patient-reported outcome questionnaires.
-
Questionnaires: Validated instruments such as the Male Sexual Health Questionnaire (MSHQ) or specific questions related to ejaculatory volume, force, and presence of anejaculation or retrograde ejaculation are commonly used. Patients are asked to report on their sexual function at baseline and at various time points during the treatment period.
Uroflowmetry and Post-Void Residual (PVR) Volume Measurement
-
Purpose: These assessments are primarily for efficacy but also provide safety information related to urinary function.
-
Uroflowmetry: Patients are asked to void into a specialized funnel that electronically measures the flow rate, voided volume, and other parameters. This is typically performed at baseline and at the end of the treatment period.
-
Post-Void Residual (PVR) Volume: Immediately after uroflowmetry, the volume of urine remaining in the bladder is measured, usually via a portable ultrasound device. This helps to assess the completeness of bladder emptying.
Signaling Pathways and Experimental Workflow
α-blockers exert their therapeutic effects by antagonizing α1-adrenergic receptors, which are G protein-coupled receptors. The downstream signaling cascade plays a crucial role in both the desired therapeutic effects and the potential adverse events.
This diagram illustrates the primary signaling cascade initiated by the activation of α1-adrenergic receptors. The binding of an agonist (like norepinephrine) activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER), while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium leads to smooth muscle contraction. α-blockers competitively inhibit the initial step of this pathway, leading to smooth muscle relaxation in the prostate and bladder neck.
Conclusion
Naftopidil demonstrates a safety profile that is competitive with other α-blockers. The incidence of cardiovascular side effects, particularly dizziness and orthostatic hypotension, appears to be a key differentiator among these agents, with Naftopidil showing a generally favorable profile. Ejaculatory dysfunction is another important consideration, with Naftopidil appearing to have a lower incidence compared to more α1A-selective agents like Tamsulosin and Silodosin. The choice of an appropriate α-blocker should be guided by a thorough assessment of the individual patient's risk factors and a comprehensive understanding of the distinct safety profiles of each available agent. Further head-to-head clinical trials with standardized safety assessment protocols are warranted to provide a more definitive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Comparative efficacy and safety profile of 4 vs 8 mg of silodosin once daily usage in patients with benign prostatic hyperplasia–related lower urinary tract symptoms divided into subgroups according to International Prostate Symptom Score severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of silodosin-a review of literature - MedCrave online [medcraveonline.com]
- 10. 7 Alfuzosin Side Effects (and When to Call Your Provider) - GoodRx [goodrx.com]
- 11. Doxazosin in the treatment of benign prostatic hypertrophy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostatic α1-adrenoceptors: new concepts of function, regulation, and intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxazosin in the treatment of benign prostatic hyperplasia. A review of the safety profile in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
